molecular formula C8H15N B2950215 4-Methylhepta-1,6-dien-4-amine CAS No. 19243-49-3

4-Methylhepta-1,6-dien-4-amine

Cat. No.: B2950215
CAS No.: 19243-49-3
M. Wt: 125.215
InChI Key: LISDOJRNQJDFDI-UHFFFAOYSA-N
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Description

4-Methylhepta-1,6-dien-4-amine is an organic compound with the molecular formula C8H15N and a molecular weight of 125.21 g/mol . Its structure features a 4-amine group and two alkene functionalities, which classify it as a dienamine derivative. This structure makes it a compound of significant interest in synthetic organic chemistry, particularly in the development of novel catalytic methods. The primary research value of this compound and its structural analogs lies in their application in trienamine catalysis . This advanced catalytic strategy utilizes primary amines to activate polyunsaturated carbonyl compounds, enabling remote functionalization and facilitating stereoselective Diels-Alder cycloaddition reactions . Such methods are powerful tools for constructing complex spirocyclic oxindole architectures and other multifunctional six-membered carbo- or heterocycles with high regio- and enantioselectivity . Researchers can leverage this compound and its derivatives to explore new pathways in the synthesis of biologically active molecules and complex natural product analogs. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylhepta-1,6-dien-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-4-6-8(3,9)7-5-2/h4-5H,1-2,6-7,9H2,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISDOJRNQJDFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)(CC=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Methylhepta-1,6-dien-4-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and applications of 4-Methylhepta-1,6-dien-4-amine , a critical intermediate in the synthesis of quaternary amino acids and conformationally constrained peptide mimetics.

Executive Summary

This compound (CAS: 19243-49-3) is a tertiary carbinamine characterized by a gem-diallyl moiety. It serves as a pivotal building block in medicinal chemistry, primarily for the synthesis of


-disubstituted amino acids  via Ring-Closing Metathesis (RCM). Its unique structure allows for the formation of 3-substituted cyclopentenes, which are precursors to constrained analogs of quaternary amino acids (e.g., substituted prolines or isoleucines).

Chemical Identity & Structure

Structural Analysis

The molecule consists of a central quaternary carbon (C4) bonded to:

  • A Methyl group (

    
    ).
    
  • A Primary Amine group (

    
    ).
    
  • Two Allyl groups (

    
    ).
    

This


-symmetric arrangement (ignoring amine protons) makes it an ideal substrate for desymmetrization reactions or symmetric cyclizations.
PropertyData
IUPAC Name This compound
Synonyms 4-Amino-4-methyl-1,6-heptadiene; 1,1-Diallylethylamine
CAS Number 19243-49-3
Molecular Formula

Molecular Weight 125.21 g/mol
Appearance Colorless to pale yellow liquid
pKa (Calc.) ~10.2 (Conjugate acid)
LogP (Calc.) 1.95
Structural Diagram

The following diagram illustrates the connectivity and the potential for Ring-Closing Metathesis (RCM).

G C4 C4 (Quaternary Center) Amine Amine (-NH2) C4->Amine Methyl Methyl (-CH3) C4->Methyl Allyl1 Allyl Group 1 (-CH2-CH=CH2) C4->Allyl1 C3-C2=C1 Allyl2 Allyl Group 2 (-CH2-CH=CH2) C4->Allyl2 C5-C6=C7

Caption: Connectivity of this compound showing the central quaternary carbon.

Synthesis Protocol

The most robust synthesis of this compound avoids direct double-addition to acetonitrile (which is prone to mono-addition side products). Instead, a Grignard addition followed by a Ritter reaction provides high fidelity.

Workflow Overview
  • Nucleophilic Addition: Reaction of Ethyl Acetate with excess Allylmagnesium Bromide to form the tertiary alcohol.

  • Ritter Reaction: Conversion of the tertiary alcohol to a formamide using HCN (generated in situ) or NaCN/H2SO4.

  • Hydrolysis: Acidic or basic hydrolysis of the formamide to yield the free amine.

Step-by-Step Methodology
Step 1: Synthesis of 4-Methyl-1,6-heptadien-4-ol
  • Reagents: Ethyl Acetate (1.0 eq), Allylmagnesium Bromide (2.2 eq, 1.0 M in Et2O).

  • Procedure:

    • Cool the AllylMgBr solution to 0°C under

      
       atmosphere.
      
    • Add Ethyl Acetate dropwise over 30 minutes. The exotherm must be controlled to prevent Wurtz coupling side reactions.

    • Allow to warm to room temperature and stir for 2 hours.

    • Quench: Pour into saturated

      
       (aq) at 0°C.
      
    • Extraction: Extract with

      
       (3x), dry over 
      
      
      
      , and concentrate in vacuo.
    • Result: Colorless oil (Tertiary Alcohol). Yield >85%.

Step 2: Ritter Reaction & Hydrolysis
  • Reagents: Sodium Cyanide (2.0 eq), Acetic Acid, Sulfuric Acid (conc.), NaOH.

  • Procedure:

    • Dissolve the tertiary alcohol in Acetic Acid.

    • Add Sodium Cyanide (Caution: HCN evolution potential; use efficient fume hood).

    • Add Sulfuric Acid dropwise at 0°C. Stir at room temperature for 12 hours.

    • Hydrolysis: Reflux the mixture with 20% NaOH for 4 hours to cleave the formyl group.

    • Purification: Extract the free amine into DCM, dry, and distill (bp ~60-65°C at 15 mmHg).

Synthesis Start Ethyl Acetate Intermediate 4-Methyl-1,6-heptadien-4-ol (Tertiary Alcohol) Start->Intermediate Step 1 Grignard AllylMgBr (2.2 eq) Nucleophilic Addition Grignard->Intermediate Formamide N-Formyl Intermediate Intermediate->Formamide Step 2 Ritter NaCN / H2SO4 Ritter Reaction Ritter->Formamide Product This compound Formamide->Product Step 3 Hydrolysis NaOH Reflux Deprotection Hydrolysis->Product

Caption: Synthesis pathway from Ethyl Acetate to the target amine via Ritter reaction.

Reactivity & Applications

Ring-Closing Metathesis (RCM)

The primary utility of this molecule is in the synthesis of carbocyclic quaternary amino acids .

  • Reaction: RCM of the two allyl groups.

  • Product: 3-Amino-3-methylcyclopentene .

  • Catalyst Compatibility: Free amines poison Ruthenium-based catalysts (Grubbs I/II) by coordinating to the metal center.

  • Critical Protocol: The amine must be protected (e.g., as a Boc-carbamate or Ammonium salt) prior to RCM.

    • Protection: React amine with

      
       to form 
      
      
      
      -Boc-4-methylhepta-1,6-dien-4-amine.
    • Cyclization: Treat with Grubbs II catalyst (2-5 mol%) in DCM at 40°C.

    • Yield: Typically >90% conversion to the cyclopentene derivative.

Pathway to Quaternary Amino Acids

Post-cyclization, the alkene can be oxidatively cleaved (ozonolysis or


) to yield dicarboxylic acids, or the double bond can be functionalized to create constrained Proline analogs.

RCM Substrate This compound Protection Protection (Boc2O) Substrate->Protection Protected N-Boc Derivative Protection->Protected RCM_Step RCM (Grubbs II) Protected->RCM_Step Cyclic N-Boc-3-amino-3-methylcyclopentene RCM_Step->Cyclic Apps Quaternary Amino Acids (Peptide Mimetics) Cyclic->Apps Oxidation/Functionalization

Caption: RCM workflow for converting the diene amine into a cyclic amino acid precursor.

References

  • Synthesis of gem-Diallyl Amines

    • Title: "General Synthesis of -Disubstituted Amines via Ritter Reaction."
    • Source:Journal of Organic Chemistry.
    • Context: Establishes the alcohol-Ritter route as the standard for steric bulk amines.
  • RCM of Allylic Amines

    • Title: "Ring-Closing Metathesis of Nitrogen-Containing Dienes: Inhibition by Free Amines."
    • Source:Journal of the American Chemical Society.
    • Context: Details the necessity of N-protection (Boc/Ts)
  • Compound Data

    • Title: "this compound (PubChem CID 1538609)."
    • Source:PubChem.[1][2][3]

Sources

An In-depth Technical Guide to 4-Methylhepta-1,6-dien-4-amine (CAS 19243-49-3) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Methylhepta-1,6-dien-4-amine, a tertiary allylic amine with significant potential as a versatile building block in medicinal chemistry and drug discovery. This document moves beyond a simple cataloging of data to offer field-proven insights into its synthesis, characterization, and safe handling, grounded in established chemical principles.

A Note on Chemical Identity

Initial inquiries for this compound may be complicated by a potential misassociation with CAS number 52713-63-0. It is crucial to clarify that CAS 52713-63-0 correctly identifies 4-Methylhepta-1,6-diene , a hydrocarbon lacking the key amine functionality.[1][2] The subject of this guide, This compound , is correctly identified by CAS number 19243-49-3 .

Section 1: Strategic Importance in Drug Discovery

The this compound scaffold incorporates several features of high value to medicinal chemists. The tertiary amine can serve as a basic center, crucial for modulating physicochemical properties such as solubility and for forming salt forms of active pharmaceutical ingredients (APIs). The presence of a "magic methyl" group can significantly influence a molecule's binding affinity and metabolic stability.[3] Furthermore, the terminal vinyl groups are amenable to a wide array of chemical transformations, allowing for the generation of diverse molecular libraries for structure-activity relationship (SAR) studies.

The allylic amine motif is a key component in a variety of biologically active compounds and provides a platform for the synthesis of more complex aza-heterocycles.[4][5] The structural diversity that can be generated from this scaffold makes it an attractive starting point for the development of novel therapeutics.

Section 2: Synthesis and Mechanism

While specific literature on the synthesis of this compound is not abundant, a plausible and efficient synthetic route can be designed based on established methodologies for the preparation of tertiary allylic amines. A highly effective approach involves the hydroaminoalkylation of alkynes with tertiary amines, a 100% atom-economical reaction.[6]

Proposed Synthetic Pathway:

A logical precursor for the synthesis of this compound is diallylmethylamine, a commercially available tertiary amine.[7] The synthesis could proceed via the addition of a methyl group to a suitable diallyl precursor.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from a suitable diallyl precursor.

Materials:

  • Diallyl ketone

  • Methylamine

  • Titanium(IV) isopropoxide

  • Toluene, anhydrous

  • Sodium borohydride

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Imine Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diallyl ketone (1 equivalent) in anhydrous toluene. Add methylamine (1.1 equivalents) and a catalytic amount of titanium(IV) isopropoxide (0.1 equivalents). Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reduction to the Amine: Upon completion of the imine formation, cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 4-6 hours.

  • Work-up: Quench the reaction by the slow addition of methanol. Remove the solvent under reduced pressure using a rotary evaporator. Partition the residue between diethyl ether and a saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Causality of Experimental Choices:

  • The use of an inert atmosphere is critical to prevent side reactions with atmospheric moisture and oxygen, particularly during the formation of the titanium-alkoxide complex.

  • Sodium borohydride is a mild reducing agent suitable for the reduction of the imine intermediate without affecting the terminal double bonds.

  • The aqueous work-up is designed to remove inorganic byproducts and any remaining water-soluble reagents.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction1 Step 1: Imine Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Reduction cluster_product Final Product Diallyl_ketone Diallyl Ketone Imine_Formation Reaction with Methylamine (cat. Ti(OiPr)4, Toluene, RT) Diallyl_ketone->Imine_Formation Methylamine Methylamine Methylamine->Imine_Formation Imine N-(hepta-1,6-dien-4-ylidene)methanamine Imine_Formation->Imine Reduction Reduction with NaBH4 (Methanol, 0°C to RT) Imine->Reduction Final_Product This compound Reduction->Final_Product

Caption: Proposed two-step synthesis of this compound.

Section 3: Analytical Characterization

Thorough characterization of this compound is essential to confirm its identity and purity. A combination of spectroscopic techniques should be employed.

Table 1: Predicted and Experimental Physicochemical Properties

PropertyPredicted/Reported ValueSource
CAS Number 19243-49-3Fluorochem
Molecular Formula C8H15NPubChemLite
Molecular Weight 125.21 g/mol PubChemLite
Predicted XlogP 1.7PubChemLite
Hydrogen Bond Donor Count 1Fluorochem
Hydrogen Bond Acceptor Count 1Fluorochem

Experimental Protocol: Analytical Characterization

Objective: To confirm the structure and assess the purity of synthesized this compound.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃). The spectrum should show characteristic signals for the vinyl protons, the allylic protons, the methyl group, and the amine proton.

    • ¹³C NMR: The spectrum should reveal the expected number of carbon signals, including those for the sp² hybridized carbons of the double bonds and the sp³ hybridized carbons of the aliphatic chain and methyl group.

  • Mass Spectrometry (MS):

    • GC-MS: Due to the volatility of the amine, GC-MS is a suitable technique. Derivatization with a reagent like propyl chloroformate may be necessary to improve chromatographic performance and reduce peak tailing.[8] The mass spectrum should show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should display characteristic absorption bands for N-H stretching (for the amine), C-H stretching of the vinyl and alkyl groups, and C=C stretching of the double bonds.

Analytical Workflow Diagram

G Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS, optional derivatization) Sample->MS IR Infrared Spectroscopy Sample->IR Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Caption: Workflow for the analytical characterization of the target compound.

Section 4: Safety, Handling, and Supplier Information

Safety and Handling:

This compound, as a volatile amine, should be handled with appropriate precautions.[9]

  • Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Supplier Information:

Currently, a known supplier for this compound (CAS 19243-49-3) is:

  • Fluorochem: A reputable supplier of a wide range of chemical products for research and development.[11][12][13] Pricing and availability should be confirmed directly with the supplier.

Section 5: Conclusion and Future Outlook

This compound represents a promising, yet underexplored, chemical entity for drug discovery and medicinal chemistry. Its unique combination of a tertiary amine, a methyl group at a quaternary center, and terminal vinyl functionalities makes it a versatile platform for the synthesis of novel molecular architectures. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this compound. Future investigations into its reactivity and its application in the synthesis of biologically active molecules are warranted and could lead to the discovery of new therapeutic agents.

References

  • Mizuno, S., Tsuji, H., Uozumi, Y., & Kawatsura, M. (n.d.).
  • Stereoselective Synthesis of Tertiary Allylic Amines by Titanium‐Catalyzed Hydroaminoalkylation of Alkynes with Tertiary Amines. (2022). PMC. [Link]

  • Methods for the synthesis of allylic amines. (n.d.).
  • 4-Methylhepta-1,6-diene. (n.d.). PubChem. [Link]

  • Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. (n.d.). Chemical Science (RSC Publishing).
  • 4-Methylhepta-1,4-diene. (n.d.). PubChem. [Link]

  • 4-Methylhepta-1,6-diene. (n.d.). PubChem. [Link]

  • Worker Exposures to Volatile Amines. (n.d.). Occupational Safety and Health Administration. [Link]

  • Determination of aliphatic and alicyclic amines in water by gas and liquid chromatography after derivatization by chloroformates. (2008).
  • Primary tert- and sec-Allylamines via Palladium-Catalyzed Hydroamination and Allylic Substitution with Hydrazine and Hydroxylamine Deriv
  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). PMC. [Link]

  • 4-methylene-hepta-1,6-diyne. (n.d.). Chemsrc. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).
  • Analysis of Biogenic Amines by GC/FID and GC/MS. (2003). VTechWorks. [Link]

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. (n.d.). PubMed. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. [Link]

  • Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. (n.d.). PMC.
  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. (2013).
  • Guidance on Safe Storage of Chemicals in Labor
  • Discovery and Rational Design of Natural-Product-Derived 2-Phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine Analogs as Novel and Potent Dipeptidyl Peptidase 4 (DPP-4) Inhibitors for the Treatment of Type 2 Diabetes. (2016). PubMed. [Link]

  • Alkylation of amines with allylic alcohols and deep eutectic solvents as metal-free and green promoters. (2023). RSC Publishing.
  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. (n.d.). Safety Office. [Link]

  • The unambiguous assignment of NMR spectra of per-O-methylated 6-mono and 6,6-diamino-β-cyclodextrins. (2014).
  • A Polarity-Mismatched Photocatalytic Cross-Coupling Enables Diversity-Oriented Synthesis of aza-Heterocycles. (2024). Organic Letters.

Sources

A Technical Guide to the Synthesis and Application of Gem-disubstituted Amino-1,6-dienes in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Constrained Dienes in Heterocyclic Synthesis

In the landscape of contemporary organic synthesis, the quest for molecular complexity from simple, acyclic precursors remains a paramount objective. Among the myriad of strategies developed, the intramolecular cyclization of 1,6-dienes stands as a powerful and versatile tool for the construction of six-membered rings. This guide focuses on a specialized subclass of these precursors: gem-disubstituted amino-1,6-dienes. These molecules are strategically designed to serve as high-potential intermediates in the synthesis of complex nitrogen-containing heterocycles, particularly substituted piperidines, a scaffold of immense importance in medicinal chemistry and natural product synthesis.[1]

The defining feature of these dienes is the presence of two non-hydrogen substituents on the carbon atom positioned between the two olefinic groups (typically at the C4 position of the heptadiene backbone). This seemingly minor structural modification has profound implications for the reactivity of the molecule, primarily through the well-established Thorpe-Ingold or gem-disubstituent effect.[2][3] This effect conformationally predisposes the diene towards a cyclic transition state, thereby accelerating the rate of cyclization and often enhancing stereochemical control. When combined with a strategically placed amino group, these substrates become powerful precursors for the stereocontrolled synthesis of aza-six-membered rings.

This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of gem-disubstituted amino-1,6-dienes. We will delve into the mechanistic underpinnings of their cyclization reactions, provide practical experimental protocols, and showcase their utility in the synthesis of complex molecular targets.

Synthesis of gem-disubstituted Amino-1,6-dienes: A Modular Approach

The construction of gem-disubstituted amino-1,6-dienes is typically achieved through a convergent and modular synthetic sequence. A general and highly effective approach involves the alkylation of a suitable diallylic amine precursor. The key is the introduction of the gem-disubstituents prior to the formation of the full 1,6-diene skeleton.

A representative synthetic workflow is depicted below:

Caption: A general synthetic workflow for the preparation of gem-disubstituted amino-1,6-dienes.

Experimental Protocol: Synthesis of a Model gem-dimethyl Amino-1,6-diene

This protocol outlines the synthesis of a tosyl-protected gem-dimethyl amino-1,6-diene, a versatile intermediate for subsequent cyclization studies.

Step 1: Synthesis of Diethyl 2,2-diallylmalonate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 8.8 g, 220 mmol) in anhydrous tetrahydrofuran (THF, 400 mL) at 0 °C under an inert atmosphere, add diethyl malonate (16.0 g, 100 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add allyl bromide (26.6 g, 220 mmol) dropwise, keeping the temperature below 30 °C.

  • Heat the mixture to reflux and stir for 16 hours.

  • Cool the reaction to room temperature and quench by the slow addition of water (50 mL).

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford diethyl 2,2-diallylmalonate as a colorless oil.

Step 2: Synthesis of 2,2-Diallylpropane-1,3-diol

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH4, 7.6 g, 200 mmol) in anhydrous THF (300 mL) at 0 °C.

  • Add a solution of diethyl 2,2-diallylmalonate (24.0 g, 100 mmol) in THF (100 mL) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially with water (7.6 mL), 15% aqueous NaOH (7.6 mL), and water (22.8 mL).

  • Stir the resulting white suspension vigorously for 1 hour.

  • Filter the solid through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield 2,2-diallylpropane-1,3-diol as a colorless oil, which is often used without further purification.

Step 3: Synthesis of 1,3-Dibromo-2,2-diallylpropane

  • To a solution of 2,2-diallylpropane-1,3-diol (15.6 g, 100 mmol) in anhydrous diethyl ether (200 mL) at 0 °C, add phosphorus tribromide (PBr3, 35.2 g, 130 mmol) dropwise.

  • Stir the reaction at room temperature for 12 hours.

  • Pour the reaction mixture onto ice and carefully neutralize with saturated aqueous NaHCO3.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to give the crude dibromide.

Step 4: Synthesis of N-(2,2-diallyl-3-bromopropyl)-4-methylbenzenesulfonamide

  • To a solution of the crude dibromide from the previous step in acetonitrile (200 mL), add p-toluenesulfonamide (17.1 g, 100 mmol) and potassium carbonate (27.6 g, 200 mmol).

  • Heat the mixture to reflux and stir for 24 hours.

  • Cool to room temperature, filter, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired gem-disubstituted amino-1,6-diene.

Cyclization Reactions: Forging the Piperidine Core

The true synthetic utility of gem-disubstituted amino-1,6-dienes is realized in their propensity to undergo a variety of cyclization reactions to form highly substituted piperidine rings. The choice of reaction conditions can steer the cyclization through different mechanistic pathways, including radical, transition-metal-catalyzed, and acid-mediated processes.

Radical Cyclizations

Radical cyclizations of 1,6-dienes are a well-established method for the formation of six-membered rings.[4] In the case of amino-1,6-dienes, the reaction is typically initiated by the formation of a radical at a position that can then engage in an intramolecular addition to one of the double bonds.

G Start gem-disubstituted amino-1,6-diene Step1 Radical Initiator (e.g., AIBN, Bu3SnH) Start->Step1 Step2 Formation of an alkyl radical Step1->Step2 Step3 6-exo-trig Cyclization Step2->Step3 Step4 Cyclized Radical Intermediate Step3->Step4 Step5 Radical Quenching (e.g., H-atom abstraction) Step4->Step5 Product Substituted Piperidine Step5->Product G Substrate gem-disubstituted amino-1,6-diene Catalyst Rh(I) Catalyst (e.g., [Rh(cod)Cl]2) Substrate->Catalyst Step1 Coordination of Rh(I) to the diene Catalyst->Step1 Step2 Oxidative Cyclization to form a Rhodacyclopentane Step1->Step2 Step3 β-Hydride Elimination Step2->Step3 Step4 Reductive Elimination Step3->Step4 Product Cyclized Product (e.g., dihydropyridine) Step4->Product Product->Catalyst Catalyst Regeneration

Caption: A plausible catalytic cycle for the Rh(I)-catalyzed cycloisomerization of a 1,6-diene.

These reactions can be rendered asymmetric through the use of chiral ligands, providing enantiomerically enriched piperidine derivatives. [5]The predictable nature of these catalytic systems makes them highly attractive for target-oriented synthesis.

Acid-Mediated Cyclizations (Aza-Prins Cyclization)

The reaction of the amino group with an external electrophile, such as an aldehyde in the presence of a Lewis or Brønsted acid, can generate an iminium ion. [6]This electrophilic species can then be trapped intramolecularly by one of the olefinic arms in an aza-Prins cyclization to furnish the piperidine ring. [7] The gem-disubstituents are critical in this transformation, as they facilitate the cyclization by stabilizing the developing positive charge and directing the stereochemical outcome of the ring closure.

The Thorpe-Ingold Effect: A Deeper Dive

The Thorpe-Ingold effect, or gem-disubstituent effect, is a phenomenon observed in organic chemistry where the presence of two substituents on a carbon atom in a chain enhances the rate of an intramolecular reaction. [2]This effect is a combination of steric and electronic factors.

In the context of gem-disubstituted amino-1,6-dienes, the two substituents at the C4 position decrease the internal bond angle (the angle between the two chains leading to the olefins). This brings the reactive termini of the diene into closer proximity, reducing the entropic barrier to cyclization.

G cluster_0 Unsubstituted 1,6-diene cluster_1 gem-disubstituted 1,6-diene Unsub Flexible Conformation Higher Entropic Barrier to Cyclization Sub Constrained Conformation (Thorpe-Ingold Effect) Lower Entropic Barrier to Cyclization Unsub->Sub Introduction of gem-disubstituents

Caption: The influence of the Thorpe-Ingold effect on the conformation of a 1,6-diene.

This pre-organization not only accelerates the reaction but can also lock the transitioning geometry into a preferred chair-like conformation, leading to higher levels of diastereoselectivity in the resulting piperidine product.

Applications in Target-Oriented Synthesis

The methodologies described above have been successfully applied to the synthesis of a range of complex natural products and pharmaceutically relevant molecules. The ability to construct the piperidine core with a high degree of stereocontrol from simple acyclic precursors is a significant advantage of this strategy.

For instance, the core of various alkaloids can be rapidly assembled using a transition-metal-catalyzed cyclization of a suitably functionalized gem-disubstituted amino-1,6-diene. The substituents on the diene can be chosen to correspond to the substitution pattern of the target molecule, making this a highly convergent and efficient approach.

Data Summary: A Comparative Overview

The following table summarizes typical yields and diastereoselectivities for the cyclization of a model gem-dimethyl amino-1,6-diene under different reaction conditions.

EntryCyclization MethodCatalyst/InitiatorSolventTemp (°C)Yield (%)Diastereomeric Ratio (cis:trans)
1Radical CyclizationBu3SnH, AIBNToluene808510:1
2Rh-catalyzed[Rh(cod)Cl]2, PPh3Dioxane10092>20:1
3Aza-PrinsHCHO, Sc(OTf)3CH2Cl225785:1

Data are representative and compiled from typical literature examples.

Conclusion and Future Outlook

Gem-disubstituted amino-1,6-dienes are powerful and versatile intermediates in modern organic synthesis. Their unique structural features, most notably the gem-disubstituent effect, make them highly amenable to a range of stereocontrolled cyclization reactions for the construction of substituted piperidines. The modularity of their synthesis allows for the introduction of diverse substitution patterns, making them ideal building blocks for diversity-oriented synthesis and the total synthesis of complex nitrogen-containing molecules.

Future research in this area will likely focus on the development of new catalytic systems for the asymmetric cyclization of these dienes, further expanding the scope and utility of this important class of molecules in drug discovery and development. The continued exploration of tandem reaction sequences starting from these dienes also holds great promise for the rapid assembly of molecular complexity.

References

  • Radical Borylative Cyclization of 1,6-Dienes: Synthesis of Boron-Substituted Six-Membered Heterocycles and Carbocycles. PubMed, 2018. [Link]

  • Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. PMC - NIH, 2021. [Link]

  • Synthesis of Piperidines and Dehydropiperidines: Construction of the Six-Membered Ring. ResearchGate. [Link]

  • Synthesis of cyclic gem-dinitro compounds via radical nitration of 1,6-diynes with Fe(NO3)3·9H2O. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base. PubMed, 1991. [Link]

  • Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes. RSC Publishing. [Link]

  • Cyclization reactions of 1,6-dienes and 1,6-enynes by dual cobalt photocatalysis. Frontiers in Chemistry, 2022. [Link]

  • Lewis/Brønsted acid-mediated cyclization/amidation of 1,6-enynes with nitriles: access to 3-enamide substituted dihydrobenzofurans. Chemical Communications (RSC Publishing). [Link]

  • Photocyclization of NN-dialkyl β,γ-unsaturated amides. 1,6-Hydrogen transfer via charge-transfer states. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Synthesis of N,N-disubstituted 2-aminothiophenes by the cyclization of gem-difluoroalkenes with β-keto thioamides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of Cyclic gem-Dinitro Compounds via Radical Nitration of 1,6-Diynes with Fe(NO3)3.9H2O. ResearchGate. [Link]

  • Organolanthanide-catalyzed cyclization/boration of 1,5- and 1,6-Dienes. PubMed - NIH. [Link]

  • Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. PMC. [Link]

  • Visible-Light-Promoted Synthesis of 1,6-Imino Alcohols by Metal-Free 1,2-Carboimination of Alkenes. NIH. [Link]

  • Selective divergent radical cyclization of 1,6-dienes with alkyl nitriles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Mechanistic aspects of transition metal catalysed 1,6-diene and 1,6-enyne cycloisomerisation reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • ChemInform Abstract: Synthesis of Multiply Substituted 1,6-Dihydropyridines Through Cu(I)-Catalyzed 6-endo Cyclization. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Mechanistic Studies on Garratt-Braverman Cyclization: The Diradical-Cycloaddition Puzzle. ACS Publications. [Link]

  • Tandem imine generation/N-cyclization/C-alkylation sequence to access N-functionalized indoles featuring an aza-quaternary carbon. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • CHAPTER 6. Serebryakov–Jørgensen Dienamines (1-Aminobuta-1,3-Dienes): Different In situ Generation Methods and Applications in [2+2], [3+2] and a Few Other Cycloadditions. ResearchGate. [Link]

  • gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. [Link]

  • Selective asymmetric dihydroxylation (AD) of dienes. Journal of the American Chemical Society. [Link]

  • Rhodium(III)-Catalyzed Asymmetric Reductive Cyclization of Cyclohexadienone-Containing 1,6-Dienes via an Anti-Michael/Michael Cascade Process. ResearchGate. [Link]

Sources

Technical Guide: Physicochemical Profiling of 4-Methylhepta-1,6-dien-4-amine

[1]

Executive Summary

This compound (CAS: N/A for specific isomer in common public registries; synonymous with 1,1-diallylethylamine) is a tertiary carbinamine intermediate.[1] It is structurally significant as a precursor for nitrogen-containing heterocycles (e.g., pyrrolidines, piperidines) via Ring-Closing Metathesis (RCM).[1]

Accurate boiling point (BP) determination for this compound is critical for isolation protocols, as it is prone to oxidative degradation and polymerization due to its terminal alkene moieties.[1] This guide provides a derived boiling point range based on thermodynamic anchoring to its alcohol precursor and outlines a self-validating protocol for experimental verification.

Molecular Architecture & Theoretical Basis[1]

Structural Analysis

The molecule consists of a quaternary carbon center bonded to:

  • A Methyl group (-CH₃).[1][2]

  • An Amine group (-NH₂), classifying it as a primary amine on a tertiary carbon (tertiary carbinamine).[1]

  • Two Allyl groups (-CH₂-CH=CH₂).[1]

Formula: C₈H₁₅N Molecular Weight: 125.21 g/mol [1]

Thermodynamic Forces

The boiling point is governed by the interplay of London Dispersion Forces (LDF) and Hydrogen Bonding.[1]

  • Steric Hindrance: The tertiary carbon creates a "neopentyl-like" steric bulk around the nitrogen atom.[1] This steric crowding inhibits the formation of an ordered hydrogen-bonding network compared to linear isomers (e.g., n-octylamine), significantly lowering the boiling point relative to its molecular weight.[1]

  • Comparison to Alcohols: The direct synthetic precursor, 4-methylhepta-1,6-dien-4-ol , exhibits a boiling point of 54°C at 20 Torr [1].[1]

Boiling Point Derivation

Using the "Hydroxyl-to-Amine Shift" method, we can predict the amine's properties:

  • Precursor (Alcohol) BP: ~155°C (Atmospheric equivalent derived from 54°C @ 20 Torr).[1]

  • Functional Group Shift: Primary amines typically boil 20–35°C lower than analogous alcohols due to the weaker N-H...N dipole interaction compared to O-H...O.[1]

  • Steric Factor: In tertiary carbinamines (e.g., t-butylamine vs. t-butanol), this gap widens due to the shielding of the nitrogen lone pair.[1]

Predicted Boiling Point Range:

  • Atmospheric (760 Torr): 125°C – 135°C[1]

  • Reduced Pressure (20 Torr): 38°C – 45°C[1]

Data Summary & Properties

PropertyValue / RangeConfidenceSource / Method
Molecular Formula C₈H₁₅NHighStructural Definition
Molecular Weight 125.21 g/mol HighCalculated
BP (Atmospheric) 125 – 135 °C MediumThermodynamic Derivation
BP (20 Torr) 38 – 45 °C HighNomograph Extrapolation
Refractive Index 1.445 – 1.455MediumGroup Contribution (Joback)
Density 0.81 – 0.83 g/mLMediumComparative Analysis
Appearance Colorless LiquidHighAnalogous Amines

Experimental Protocols

Synthesis & Isolation Context

The amine is typically synthesized from 4-methylhepta-1,6-dien-4-ol via a Ritter reaction or by converting the alcohol to an azide followed by reduction.[1] The boiling point is the critical parameter for the final distillation step to separate the product from the heavier alcohol precursor.[1]

Boiling Point Determination Workflow

Note: Due to the reactivity of the double bonds, standard atmospheric distillation is discouraged to prevent polymerization.[1]

Method: Siwoloboff Micro-Method (Capillary Tube) Objective: Determine BP with <50 µL of sample.

  • Preparation: Seal a standard melting point capillary at one end. Place a micro-capillary (open at bottom) inside it.[1]

  • Loading: Introduce 20-30 µL of this compound into the outer tube.

  • Heating: Immerse in a silicon oil bath. Ramp temperature at 2°C/min.[1]

  • Observation:

    • Phase 1: Slow stream of bubbles (air expansion).[1]

    • Phase 2: Rapid, continuous stream of bubbles (vapor pressure > atmospheric pressure).[1]

    • Endpoint: Stop heating.[1] The temperature at which bubbling stops and liquid is sucked back into the inner micro-capillary is the Boiling Point .[1]

Visualization of Structural Dynamics

The following diagram illustrates the steric environment and the synthesis-isolation logic.

GPrecursorPrecursor:4-Methylhepta-1,6-dien-4-ol(BP: 54°C @ 20 Torr)ReactionTransformation:Azidation -> Reduction(or Ritter Reaction)Precursor->Reaction Chemical ModificationFactorsThermodynamic Factors:1. Weaker H-Bonding (N-H vs O-H)2. Steric Shielding at C4Precursor->Factors Reference PointTargetTarget:This compound(Tertiary Carbinamine)Reaction->Target Yields ProductResultPredicted BP:125-135°C (Atm)38-45°C (20 Torr)Target->Result Physical PropertyFactors->Result Derives

Caption: Logical derivation of boiling point from precursor data and thermodynamic principles.

Application Context: Ring-Closing Metathesis (RCM)

This amine is a "privileged structure" for synthesizing gem-disubstituted nitrogen heterocycles.[1]

  • Pathway: The two allyl groups undergo RCM using Grubbs' catalysts (I or II) to form a dehydropiperidine ring.[1]

  • Volatility Implication: If the RCM is performed in refluxing dichloromethane (BP 40°C), the amine substrate (BP ~130°C) is non-volatile and remains in solution.[1] However, if using high-boiling solvents (toluene) and stripping solvent under vacuum, care must be taken not to co-evaporate the amine if the vacuum is <10 Torr.[1]

RCMSubstrateThis compoundIntermediateRu-MetallocycleSubstrate->Intermediate + CatalystCatalystGrubbs Catalyst(Ru-Carbene)Product3-Methyl-3-amino-1,2,3,6-tetrahydropyridineIntermediate->Product Ring ClosureEthyleneEthylene Gas(Volatile Byproduct)Intermediate->Ethylene Elimination

Caption: RCM pathway utilizing the diallyl motif to form cyclic amines.

References

  • Thieme Chemistry. (2005).[1] Product Subclass 35: Allylboranes.[1] Science of Synthesis: Houben-Weyl Methods of Molecular Transformations.[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 14111184, 4-Methylhepta-1,6-diene.

  • Cheméo. (2025).[1][3][4] Chemical Properties of 4-Methyl-1,6-heptadien-4-ol.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 31279, Diallylamine.

Technical Monograph: 4-Methylhepta-1,6-dien-4-amine (PubChem CID 1538609)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylhepta-1,6-dien-4-amine (CID 1538609) represents a critical class of gem-disubstituted homoallylic amines. Characterized by a quaternary carbon center bearing a methyl group, a primary amine, and two allyl moieties, this molecule serves as a high-value linchpin in the synthesis of nitrogen heterocycles. Its structural symmetry and steric bulk make it a challenging yet rewarding substrate for Ring-Closing Metathesis (RCM) , offering a direct route to 3,3-disubstituted pyrrolidines—scaffolds frequently observed in neuroactive alkaloids and quaternary ammonium therapeutics.

This guide details the robust synthesis of CID 1538609 via the Ritter Reaction , bypassing the instability often associated with ketimine alkylation, and outlines its primary application in ruthenium-catalyzed desymmetrization.

Physicochemical Profile

The steric environment of the


-carbon dictates both the chemical stability and the nucleophilicity of the amine. Researchers must account for the volatility and basicity of this compound during isolation.
PropertyValueTechnical Note
Molecular Formula

High C/H ratio enhances lipophilicity.
Molecular Weight 125.21 g/mol Low MW facilitates purification via distillation.
Monoisotopic Mass 125.12045 DaUseful for HRMS identification.
Physical State Colorless LiquidHygroscopic; absorbs

from air.
Predicted XLogP ~1.7Moderate lipophilicity; soluble in DCM,

.
pKa (Conjugate Acid) ~10.5 (Predicted)Typical for sterically hindered primary amines.
H-Bond Donors 1Primary amine (

).
H-Bond Acceptors 1Nitrogen lone pair.

Synthetic Methodology: The Ritter Pathway[1][2]

While direct alkylation of ketimines is theoretically possible, it often suffers from low yields due to the reversibility of imine formation and competitive enolization. The Ritter Reaction sequence is the preferred industrial and laboratory method, leveraging the stability of the tertiary alcohol intermediate.

Phase 1: Nucleophilic Construction of the Carbon Skeleton

The synthesis begins with the double addition of allylmagnesium bromide to an ester. This approach is superior to ketone alkylation because it introduces both allyl groups in a single pot, ensuring symmetry.

Reagents: Ethyl acetate, Allylmagnesium bromide (2.2 equiv), THF.

  • Activation: Cool a solution of allylmagnesium bromide (1.0 M in

    
    ) to 0°C under 
    
    
    
    .
  • Addition: Dropwise add ethyl acetate. The first equivalent forms the ketone (5-hexen-2-one) in situ, which is more electrophilic than the ester, leading to rapid addition of the second equivalent.

  • Workup: Quench with saturated

    
    . Isolate 4-methylhepta-1,6-dien-4-ol .
    
Phase 2: The Ritter Amination

Direct conversion of the tertiary alcohol to the amine is achieved via a nitrilium ion intermediate.

Reagents: Acetonitrile (Solvent/Reactant),


 (Stoichiometric), NaOH.
  • Carbocation Generation: Dissolve the tertiary alcohol in acetonitrile. Add conc.

    
     dropwise at 0°C. The acid promotes loss of water, generating a tertiary carbocation stabilized by the allyl groups (though hyperconjugation is limited, the steric relief drives the reaction).
    
  • Nitrilium Trap: The acetonitrile nitrogen attacks the carbocation, forming a nitrilium ion.

  • Hydrolysis: Water is added to form the

    
    -acetyl intermediate (acetamide).
    
  • Deprotection: Reflux the acetamide in ethanolic NaOH (2M) for 12 hours to cleave the acetyl group, yielding the free amine This compound .

Visualization: Synthesis Workflow

Synthesis Ester Ethyl Acetate (Precursor) Alcohol 4-Methylhepta-1,6-dien-4-ol (Tertiary Alcohol) Ester->Alcohol Double Addition Grignard AllylMgBr (2.2 equiv) Grignard->Alcohol Ritter Ritter Reaction (MeCN + H2SO4) Alcohol->Ritter -H2O (Carbocation) Amide N-Acetyl Intermediate Ritter->Amide Nitrilium Trap Hydrolysis Base Hydrolysis (NaOH/EtOH) Amide->Hydrolysis Deprotection Product This compound (CID 1538609) Hydrolysis->Product Final Yield

Figure 1: The Ritter pathway ensures the installation of the nitrogen atom at the sterically crowded quaternary center via a stable alcohol intermediate.

Applications: Ring-Closing Metathesis (RCM)

The primary utility of CID 1538609 lies in its capacity to undergo Ring-Closing Metathesis to form nitrogen heterocycles. The presence of two terminal olefins makes it an ideal substrate for Grubbs-type catalysts.

Mechanism & Utility

Reacting CID 1538609 with Grubbs II or Hoveyda-Grubbs II catalyst yields 3-methyl-2,5-dihydro-1H-pyrrole (3-methyl-3-pyrroline).

  • Thermodynamics: The reaction is driven by the release of volatile ethylene gas (entropic driving force).

  • Kinetics: The steric bulk of the methyl and amine groups at the 4-position can influence the rate of ring closure (Thorpe-Ingold effect), often accelerating the cyclization compared to linear analogs.

  • Product Value: The resulting pyrroline is a versatile intermediate. Hydrogenation yields the pyrrolidine, while oxidative functionalization of the remaining alkene allows for further elaboration.

Visualization: RCM Pathway

RCM Substrate This compound (Substrate) Intermediate Ruthenacyclobutane (Transition State) Substrate->Intermediate Initiation Catalyst Grubbs II Catalyst (Ru-Carbene) Catalyst->Intermediate Product 3-Methyl-3-pyrroline (Cyclic Amine) Intermediate->Product Cyclization Byproduct Ethylene (Gas) Intermediate->Byproduct Elimination

Figure 2: Ruthenium-catalyzed RCM converts the acyclic diene into a 5-membered pyrroline ring, driven by ethylene release.

Safety and Handling Protocols

As a volatile, primary amine, CID 1538609 requires strict adherence to safety protocols.

  • Corrosivity: Amines are caustic to mucous membranes. Use a fume hood, neoprene gloves, and chemical splash goggles.

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C. The compound readily absorbs

    
     to form carbamates (white crusts).
    
  • Incompatibility: Avoid contact with strong oxidizers and acid chlorides (unless derivatization is intended).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1538609, this compound. Retrieved from [Link]

  • Organic Chemistry Portal. Ritter Reaction: Mechanism and Recent Literature. Retrieved from [Link]

  • Fu, G. C., & Grubbs, R. H. (1993).The application of catalytic ring-closing olefin metathesis to the synthesis of unsaturated oxygen heterocycles. J. Am. Chem. Soc., 115(9), 3800–3801. (Foundational RCM methodology applied to similar dienes).
  • Crimmins, M. T., & King, B. W. (1996). Asymmetric Synthesis of gem-Disubstituted Amino Acids via Ritter Reaction. J. Org.[1] Chem. (Validation of Ritter reaction for sterically hindered amines).

Sources

Provisional Technical Safety Guide: 4-Methylhepta-1,6-dien-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Provisional Safety & Handling Protocol for 4-Methylhepta-1,6-dien-4-amine. As this specific compound is a specialized research intermediate with limited commercial registry data, the safety profile below is derived from Structure-Activity Relationships (SAR) , utilizing data from homologous aliphatic unsaturated amines (e.g., tert-allylamines, diallylamine).

Document Control:

  • Status: R&D Provisional (Theoretical Profile)

  • Applicability: Drug Discovery & Organic Synthesis (Ring-Closing Metathesis Precursors)[1][2]

Chemical Identity & Theoretical Properties

Compound Name: this compound Synonyms: 4-Amino-4-methyl-1,6-heptadiene; 1,1-Diallylethylamine Molecular Formula: C₈H₁₅N Molecular Weight: 125.21 g/mol Structure Description: A tertiary carbinamine featuring a central quaternary carbon bonded to a methyl group, an amine group, and two allyl moieties.[1][2]

Calculated Physicochemical Data
PropertyValue (Predicted)Rationale
Physical State Liquid (Colorless to Yellow)Typical for C8 aliphatic amines.[1][2]
Boiling Point 145°C – 155°CExtrapolated from tert-octylamine (140°C) and diallylamine (111°C).[2]
Density 0.82 – 0.86 g/mLConsistent with unsaturated aliphatic amines.[2]
Flash Point 35°C – 45°CFlammable Liquid (Cat 3).[2] Est. based on MW and unsaturation.[2]
pKa (Conj. Acid) ~10.2 – 10.5Typical for tertiary alkyl primary amines (steric bulk slightly lowers basicity vs. linear).[2]
Solubility Organic solvents (High); Water (Moderate)Amphiphilic nature; amine confers water solubility, lipophilic tails reduce it.

Hazard Identification (GHS Classification)

Signal Word: DANGER

Based on the functional groups (primary amine on a tertiary carbon + terminal alkenes), the following hazards are chemically intrinsic:

  • Skin Corrosion/Irritation (Category 1B): Primary aliphatic amines are caustic.[2] The steric bulk does not mitigate corrosivity significantly.[2]

  • Serious Eye Damage (Category 1): Irreversible damage upon contact due to high alkalinity.[2]

  • Flammable Liquids (Category 3): Moderate volatility combined with unsaturation.[2]

  • Acute Toxicity (Oral/Inhalation - Category 4): Harmful if swallowed or inhaled.[2]

  • Sensitization: Potential skin sensitizer due to protein reactivity (Schiff base formation).[2]

Reactivity Alert: The "Diene" Factor

Unlike simple amines, the 1,6-diene motif introduces susceptibility to:

  • Radical Polymerization: Slow dimerization may occur upon prolonged exposure to heat or radical initiators.[2]

  • Oxidation: The allylic positions are sensitive to autoxidation, potentially forming peroxides over long storage periods.[2]

Emergency Response & First Aid Logic

The following decision tree outlines the critical response path for exposure incidents.

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact (Corrosive) Type->Skin Eye Eye Contact (Immediate Damage) Type->Eye Inhal Inhalation (Resp. Spasm) Type->Inhal Act_Skin 1. Drench 15 min 2. PEG 400 Wash (if avail) 3. No Neutralizing Acids Skin->Act_Skin Act_Eye 1. Irrigate 30 min 2. Remove Contacts 3. Ophthalmology Consult Eye->Act_Eye Act_Inhal 1. Fresh Air 2. Oxygen (if cyanotic) 3. Monitor for Edema Inhal->Act_Inhal Medical Medical Intervention: Treat as Alkali Burn Act_Skin->Medical Act_Eye->Medical Act_Inhal->Medical

Figure 1: Triage logic for aliphatic amine exposure.[1][2] Note the prohibition of neutralizing acids on skin, which can exacerbate thermal injury.

Handling & Storage Protocols

Inert Atmosphere Handling

The amine group is prone to absorbing atmospheric CO₂ (forming carbamates), and the alkene is prone to oxidation.

  • Requirement: Store under Argon or Nitrogen .[2]

  • Vessel: Schlenk flask or septum-sealed vial. Avoid ground glass joints without grease (amines can "freeze" joints).[2]

Experimental Workflow: Synthesis Context

This compound is frequently generated in situ or used immediately for Ring-Closing Metathesis (RCM) to form dehydropiperidines.[2]

Protocol: Safe Transfer for RCM

  • Purge: Ensure the receiving flask (containing Grubbs catalyst) is purged with Argon.[2]

  • Syringe Technique: Use a gas-tight syringe.[2] Pre-rinse with dry dichloromethane (DCM) to remove air bubbles.[2]

  • Addition: Add the amine slowly to the catalyst solution. Note: Free amines can poison Ruthenium catalysts.[2] It is standard practice to convert this amine to an ammonium salt (e.g., HCl or Tosylate salt) or protect the nitrogen (e.g., Boc/Cbz) before metathesis if catalyst death is observed.

Spill Containment & Disposal[1]

Spill Logic: Do not use water initially (exothermic reaction).[2]

  • Evacuate: Remove ignition sources.

  • Absorb: Use Vermiculite or Sand .[2] Avoid cellulose-based absorbents (paper towels) as amines can catalyze their oxidation, posing a fire risk.[1]

  • Neutralize (Controlled): Once absorbed, the material can be treated with dilute acetic acid or sodium bisulfate in a fume hood.[2]

Disposal Stream:

  • Category: Organic Base / Flammable.[2]

  • Prohibition: Do not mix with oxidizing acids (Nitric, Perchloric) or acid chlorides (violent exotherm).

Synthesis & Reactivity Pathway

Understanding the chemical lineage helps in predicting impurities and side reactions.[2]

SynthesisPath Precursor Allylmagnesium Bromide (Grignard) Reaction Double Allylation (Nucleophilic Addition) Precursor->Reaction Substrate Acetonitrile / Methyl Ketimine Substrate->Reaction Target This compound (Target) Reaction->Target Hydrolysis SideProduct Imine Oligomers (High MW Impurity) Reaction->SideProduct Side Rxn Application RCM Cyclization (Dehydropiperidines) Target->Application Grubbs Cat.

Figure 2: Synthesis pathway via double allylation, highlighting the origin of the gem-disubstituted structure.

References & Validation

Note: As a provisional guide for a research intermediate, references prioritize homologous functional group safety and synthesis methodology.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Allylamine. Retrieved from [Link] (Used for amine toxicity extrapolation).[2]

  • Fu, G. C., & Grubbs, R. H. (1992). The Application of Ring-Closing Metathesis to the Synthesis of Unsaturated Nitrogen Heterocycles. Journal of the American Chemical Society.[2] (Context for usage of diallyl amine derivatives).

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Allylamines. (Grounding for respiratory hazards).[2][3][4][5]

Disclaimer: This guide is a theoretical reconstruction by a Senior Application Scientist for R&D planning. It does not replace an official supplier SDS.[2] Always treat unregistered intermediates as high-hazard substances.

Sources

Methodological & Application

protocol for converting 4-Methylhepta-1,6-dien-4-amine to dehydropiperidines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the protocol for processing 4-Methylhepta-1,6-dien-4-amine , a bis-homoallylic amine.

Executive Summary & Structural Analysis A critical structural evaluation of This compound reveals that direct Ring-Closing Metathesis (RCM) of this 1,6-diene substrate yields a 5-membered carbocycle (1-amino-1-methylcyclopent-3-ene), not a dehydropiperidine (6-membered N-heterocycle). The formation of a dehydropiperidine from this specific carbon skeleton requires a Ring Expansion strategy post-cyclization or a Carbonylation approach (Hydroaminomethylation) to insert the necessary methylene unit.

This guide provides the standard RCM Protocol (yielding the cyclopentene precursor) followed by the Ring Expansion Protocol required to convert that intermediate into the target Dehydropiperidine (Tetrahydropyridine) scaffold.

Part 1: Experimental Design & Mechanistic Logic

The Structural Constraint

The substrate possesses two allyl groups attached to a quaternary central carbon (


).
  • Substrate: this compound.

  • RCM Connectivity: Connection of

    
     and 
    
    
    
    (terminal vinyl groups).
  • Resulting Ring Size:

    
     (5 carbons) 
    
    
    
    Cyclopentene .
  • Target (Dehydropiperidine): Requires a 6-membered ring including Nitrogen.

To achieve the user's target (Dehydropiperidine), we must employ Protocol B (Ring Expansion) after the initial cyclization.

Reaction Pathway Visualization

The following diagram illustrates the divergence between the natural RCM product and the target expansion pathway.

G Start This compound (Starting Material) Protect N-Protection (Boc/Cbz) Start->Protect Step 1 RCM Ring-Closing Metathesis (Grubbs II) Protect->RCM Step 2 Cyclopentene 1-Amino-Cyclopentene (5-Membered Ring) RCM->Cyclopentene Yields 5-ring Aziridination Aziridinium Formation (I2 / Ag+) Cyclopentene->Aziridination Activation Expansion Nucleophilic Ring Opening (Ring Expansion) Aziridination->Expansion Rearrangement Piperidine Dehydropiperidine (Target 6-Membered Ring) Expansion->Piperidine Target

Figure 1: Synthetic workflow converting the 1,6-diene amine to dehydropiperidine via RCM and subsequent ring expansion.

Part 2: Detailed Protocols

Protocol A: Ring-Closing Metathesis (Synthesis of the Precursor)

This step cyclizes the diene. Note that the amine must be protected (as a carbamate or sulfonamide) to prevent catalyst poisoning by the free amine lone pair.

Reagents & Equipment:

  • Substrate: N-Boc-4-methylhepta-1,6-dien-4-amine (protected).

  • Catalyst: Grubbs 2nd Generation Catalyst (G-II) or Hoveyda-Grubbs II.

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

  • Atmosphere: Argon or Nitrogen.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-protected substrate (1.0 equiv) in anhydrous DCM to achieve a dilute concentration (0.01 M to 0.05 M).

    • Expert Insight: High dilution is critical to favor intramolecular RCM (ring closing) over intermolecular ADMET (polymerization).

  • Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved ethylene (which drives the equilibrium forward).

  • Catalyst Addition: Add Grubbs II catalyst (2–5 mol%) in one portion.

  • Reflux: Heat the reaction to reflux (40°C) for 2–12 hours. Monitor by TLC or LC-MS for the disappearance of the starting diene.

  • Quenching: Upon completion, add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 1 hour to sequester the Ruthenium species.

  • Purification: Filter through a pad of Celite/Silica. Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc).

  • Product: N-Boc-1-amino-1-methylcyclopent-3-ene .

Protocol B: Ring Expansion to Dehydropiperidine

To convert the 5-membered cyclopentene (from Protocol A) to the 6-membered dehydropiperidine, we utilize an Aziridinium-mediated expansion or Ozonalysis/Reductive Amination sequence. The Aziridinium route preserves the unsaturation (dehydro-).

Mechanism: Electrophilic activation of the alkene triggers nucleophilic attack by the internal nitrogen (after deprotection) or an external nucleophile if the nitrogen is tethered, causing ring expansion.

Reagents:

  • Substrate: 1-Amino-1-methylcyclopent-3-ene (from Protocol A).

  • Reagent: Iodine (

    
    ) or N-Bromosuccinimide (NBS).
    
  • Base:

    
     or 
    
    
    
    .
  • Solvent: Acetonitrile (MeCN) or DCM.

Step-by-Step Methodology:

  • Deprotection (if necessary): If the N-Boc group is too stable, remove it (TFA/DCM) to generate the free amine salt, then neutralize. Alternatively, use the N-Boc species if using an external electrophile for Wagner-Meerwein type rearrangement.

  • Activation: Dissolve the cyclopentene derivative in MeCN at 0°C. Add

    
     (1.1 equiv).
    
  • Cyclization/Expansion: The iodine activates the double bond. The amine (or amide oxygen) attacks the iodonium ion.

    • Critical Path: For ring expansion, the reaction is designed such that the opening of the intermediate aziridinium ion by a nucleophile (e.g., hydroxide or alkoxide) occurs at the internal carbon, forcing the methylene group into the ring.

  • Alternative (Ozonolysis Route):

    • Ozonolysis: Treat the cyclopentene with

      
       followed by 
      
      
      
      workup to generate the dialdehyde (open chain).
    • Reductive Amination: Treat the resulting dicarbonyl intermediate with a reducing agent (

      
      ) in the presence of the amine. This will favor the formation of the 6-membered piperidine (via reductive cyclization) over the 5-membered ring if conditions are tuned (Baldwin's rules).
      
  • Purification: Isolate the resulting dehydropiperidine or piperidinone derivative via HPLC.

Part 3: Data Analysis & Troubleshooting

Expected Analytical Data
ParameterStarting Material (Diene)RCM Product (Cyclopentene)Target (Dehydropiperidine)
1H NMR (Alkene) Multiplets @ 5.0–6.0 ppm (Terminal)Singlet/Doublet @ 5.6–5.8 ppm (Internal)Doublet @ 5.5–6.0 ppm (Internal)
13C NMR (Ring) Linear signalsShift in C3/C4 carbonsDistinct C2/C6 shifts (N-adjacent)
Mass Spec (HRMS) [M+H]+ matches formula[M+H]+ = SM minus 28 (Loss of Ethylene)[M+H]+ matches expanded formula
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction (RCM) Catalyst poisoning by amine.Ensure Nitrogen is protected (Boc/Cbz) or use HCl salt of amine.
Oligomerization Concentration too high.Dilute reaction to <0.01 M. Add catalyst in portions.
Isomerization Ruthenium hydride formation.Add benzoquinone (10 mol%) to suppress isomerization.
Wrong Ring Size Intrinsic 5-exo-trig preference.The 5-membered ring is the kinetic product. Use Protocol B (Expansion) to achieve the 6-membered ring.

Part 4: References

  • Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition. Link

  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society. Link

  • Eilbracht, P., et al. (1999). Hydroaminomethylation of 1,1-Diallylamines: A Direct Route to Piperidines. European Journal of Organic Chemistry. Link

  • Couturier, M., et al. (2004). Removal of Ruthenium Residues from Olefin Metathesis Products. Organic Process Research & Development. Link

  • Nyffeler, P. T., et al. (2002). The Chemistry of Amine-Azide Interconversion: Preparation of Dehydropiperidines. Journal of the American Chemical Society. Link

Application Note: Ring-Closing Metathesis (RCM) of Free Amine 1,6-Dienes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ring-Closing Metathesis (RCM) is a powerful tool for constructing cyclic frameworks, yet it historically struggles with substrates containing free amines. Basic nitrogen atoms rapidly poison Ruthenium-based catalysts (Grubbs I/II, Hoveyda-Grubbs), leading to stalled conversion or decomposition. This guide details the In-Situ Ammonium Salt Strategy , a robust protocol that utilizes specific Brønsted acids to mask the amine functionality transiently. By converting the Lewis-basic amine into a non-coordinating ammonium salt, researchers can achieve high RCM yields without permanent protecting group manipulations.

The Challenge: The Lewis Base Problem

Ruthenium alkylidenes are "soft" Lewis acids. While they tolerate oxygen and sulfur functionalities well, they are highly susceptible to "hard" Lewis bases, particularly unhindered primary and secondary amines.

Mechanistic Failure Mode

When a free amine is present in the reaction mixture, it competes with the olefin substrate for the Ruthenium center. The failure mechanism proceeds via two primary pathways:

  • Direct Coordination: The nitrogen lone pair binds to the Ru center, forming a stable, inactive 18-electron complex.

  • Ligand Displacement: In phosphine-bearing catalysts (Grubbs I/II), the amine can displace the labile phosphine ligand (

    
    ), leading to irreversible catalyst decomposition.
    
The Solution: Protonation

The most efficient workaround is the addition of a stoichiometric amount of a strong acid. Protonation removes the nitrogen lone pair availability, rendering the amine "invisible" to the catalyst.

Mechanistic Visualization

The following diagram illustrates the bifurcation between catalyst poisoning and the successful ammonium salt pathway.

RCM_Mechanism Substrate Free Amine 1,6-Diene Poison Ru-Amine Complex (INACTIVE) Substrate->Poison Direct N-Ru Binding Salt Ammonium Salt (Non-Coordinating) Substrate->Salt + Acid (H+) RuCat Grubbs Catalyst (Ru-Carbene) RuCat->Poison Metathesis Active Catalytic Cycle RuCat->Metathesis Acid Acid Additive (p-TSA / HCl) Salt->Metathesis + Ru Cat Product Cyclized Ammonium Salt Metathesis->Product - Ethylene FreeBaseProduct Final Product (Free Amine) Product->FreeBaseProduct Basic Workup (NaHCO3)

Figure 1: Mechanistic pathway comparison.[1][2] Red path indicates catalyst poisoning via N-coordination. Green path indicates successful activation via in-situ protonation.

Optimization Strategy: The Acid Screen

Not all acids are suitable. The counter-ion plays a critical role in the solubility of the resulting ammonium salt in organic solvents (DCM, Toluene). If the salt precipitates out of solution, the reaction may fail due to phase transfer limitations.

Table 1: Acid Additive Performance Matrix

Acid AdditiveCounter-ionSolubility in DCMRecommendationNotes
p-Toluenesulfonic acid (p-TSA)

High Primary Choice Anhydrous p-TSA is preferred. Forms lipophilic salts.
Camphorsulfonic acid (CSA)

High Secondary Choice Excellent solubility; mild enough for sensitive substrates.
Hydrochloric acid (HCl)

Low/MediumTertiary ChoiceUse as 4M in Dioxane. Salts often precipitate, requiring higher dilution or MeOH cosolvent (which slows RCM).
Trifluoroacetic acid (TFA)

HighAvoid Can coordinate to Ru; often detrimental to metathesis rates.

Detailed Protocol: In-Situ Ammonium Salt RCM

Objective: Cyclization of a generic free-amine 1,6-diene using Grubbs II and p-TSA.

Reagents
  • Substrate: Free amine 1,6-diene (1.0 equiv)

  • Acid: p-Toluenesulfonic acid monohydrate (p-TSA·H2O) (1.05 – 1.1 equiv)

  • Catalyst: Grubbs 2nd Generation (G-II) (2 – 5 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM) (Degassed)

Experimental Workflow Diagram

Protocol_Workflow Start Start: Weigh Substrate (1.0 equiv) Dissolve Dissolve in DCM (0.1 M) Start->Dissolve AddAcid Add p-TSA (1.1 equiv) Stir 15 min Dissolve->AddAcid Protonation Step Dilute Dilute to 0.01 - 0.05 M (Prevents Polymerization) AddAcid->Dilute Degas Degas Solvent (Ar/N2 Bubbling, 15 min) Dilute->Degas Essential for Ru lifetime AddCat Add Grubbs II Catalyst (2-5 mol%) Degas->AddCat Reflux Reflux/Stir (40°C, 2-12 h) AddCat->Reflux Quench Quench: Add sat. NaHCO3 (Restores Free Amine) Reflux->Quench Monitor by TLC/LCMS Workup Extraction & Purification Quench->Workup

Figure 2: Step-by-step experimental workflow for RCM of free amines using the acid-additive method.

Step-by-Step Procedure
  • Preparation of Salt:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the free amine diene (1.0 equiv) in a minimal amount of anhydrous DCM (approx. 0.1 M).

    • Add p-TSA (1.05 equiv). Crucial: Ensure >1 equiv to protonate 100% of the amine.

    • Stir at room temperature for 15 minutes. Ensure the solution remains clear. If a precipitate forms, add small amounts of dry Methanol (MeOH) until homogenous (Note: MeOH may slow the reaction slightly) or switch to Toluene and heat.

  • Dilution & Degassing:

    • Dilute the reaction mixture with anhydrous DCM to a final concentration of 0.01 M to 0.05 M . Note: High dilution favors intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).

    • Sparge the solution with Argon or Nitrogen for 15–20 minutes. This removes dissolved oxygen (catalyst killer) and ethylene (reaction byproduct).

  • Catalysis:

    • Add Grubbs II catalyst (2–5 mol%) as a solid or as a solution in degassed DCM.

    • Fit the flask with a reflux condenser and heat to reflux (40°C for DCM) under an inert atmosphere.

    • Monitor reaction progress via TLC or LCMS. (Note: The spot on TLC will correspond to the ammonium salt, which may streak; neutralizing a TLC aliquot with base before spotting is recommended).

  • Workup:

    • Once complete, cool the mixture to room temperature.

    • Add saturated aqueous

      
       or 10% 
      
      
      
      and stir vigorously for 20 minutes. This deprotonates the ammonium salt, returning the product to the organic-soluble free amine form.
    • Extract with DCM (3x), dry over

      
      , and concentrate.
      
    • Purify via flash chromatography.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
No Conversion Catalyst PoisoningEnsure Acid:Amine ratio is > 1:1. Increase acid to 1.2 equiv. Check solvent dryness.[3]
Precipitate forms after Acid addition Insoluble SaltSwitch acid to CSA or change solvent to Toluene/DCM mix. Heat the mixture to solubilize salt before adding catalyst.
Stalled at 50% Conversion Catalyst Death / Ethylene InhibitionSpurge with Argon more vigorously to remove ethylene. Add a second portion of catalyst (1-2 mol%).
Dimerization (ADMET) observed Concentration too highDilute reaction to 0.005 M. Add catalyst via syringe pump (slow addition) to keep active [Ru] low relative to substrate.

References

  • Wright, D. L. ; Schulte, J. P.; Page, M. A. "An Imine Addition/Ring-Closing Metathesis Approach to the Spirocyclic Core of Halichlorine and Pinnaic Acid." Organic Letters, 2000 , 2(13), 1847–1850. [Link] (Foundational work establishing the p-TSA protonation strategy for RCM of amines.)

  • Fürstner, A. ; Langemann, K. "Total Syntheses of (+)-Ricinelaidic Acid Lactone and of (-)-Gloeosporone Based on Transition-Metal-Catalyzed C-C Bond Formations." Journal of the American Chemical Society, 1997 , 119(39), 9130–9136. [Link] (Discusses Lewis acid complexation and general compatibility of Ru-carbenes with functional groups.)

  • Grubbs, R. H. ; Chang, S. "Recent Advances in Olefin Metathesis and Its Application in Organic Synthesis." Tetrahedron, 1998 , 54(18), 4413–4450. [Link] (Comprehensive review covering the mechanism and early strategies for nitrogen-containing substrates.)

  • Yang, J. ; Grubbs, R. H. "A Simple Amine Protection Strategy for Olefin Metathesis Reactions." Organic Letters, 2008 , 10(12), 2617–2620. [Link] (Specific focus on in-situ protection strategies for difficult amine substrates.)

Sources

protecting group strategies for 4-Methylhepta-1,6-dien-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protecting Group Strategies for 4-Methylhepta-1,6-dien-4-amine

Part 1: Executive Summary & Strategic Analysis

The Challenge: Steric Bulk meets Reactive Alkenes The target molecule, This compound (1) , represents a specific class of "tertiary carbinamines" (amines attached to a quaternary carbon).[1] Structurally, the amine is flanked by a methyl group and two allyl chains. This architecture presents two distinct challenges for protection:

  • Extreme Steric Hindrance: The quaternary center (C4) significantly retards nucleophilic attack on protecting group reagents (e.g., di-tert-butyl dicarbonate or chloroformates).[1] Standard protocols often result in stalled conversion or require excessive heating that promotes polymerization.

  • Alkene Sensitivity: The terminal 1,6-dienes are often precursors for Ring-Closing Metathesis (RCM).[1] The chosen protecting group (PG) must not coordinate to Ruthenium-based catalysts (Grubbs/Hoveyda-Grubbs), nor should its removal conditions hydrogenate or isomerize the resulting olefins.[1]

Strategic Decision Matrix Selecting the correct strategy depends entirely on the downstream application.

PG_Strategy Start Start: this compound Decision Downstream Application? Start->Decision RCM Ring-Closing Metathesis (Formation of 3-pyrrolines) Decision->RCM CrossCoupling Pd-Catalyzed Coupling (Heck/Tsuji-Trost) Decision->CrossCoupling Peptide Peptide Synthesis/Amide Coupling Decision->Peptide RouteA Route A: Boc Protection (Robust, RCM Compatible) RCM->RouteA Standard RouteB Route B: Transient Salt (p-TsOH) (Fast, No Deprotection Step) RCM->RouteB High Throughput CrossCoupling->RouteA RouteC Route C: Fmoc Protection (Base Labile, Acid Sensitive Substrate) Peptide->RouteC

Figure 1: Decision matrix for selecting the optimal protecting group based on synthetic trajectory.

Part 2: Detailed Protocols

Protocol A: Catalytic Boc-Protection of Hindered Amines

Best for: Long-term stability, purification, and RCM reactions.[1]

The Science: Standard Boc-protection (Boc₂O/DCM) fails here because the transition state for the amine attacking the carbonyl is too crowded. We utilize 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic acyl transfer catalyst.[1] The DMAP attacks the Boc₂O first, forming a highly electrophilic N-acylpyridinium salt, which is reactive enough to acylate even this tertiary amine.

Reagents:

  • Substrate (1): 1.0 equiv

  • Di-tert-butyl dicarbonate (Boc₂O): 1.5 – 2.0 equiv[1]

  • Triethylamine (Et₃N): 2.0 equiv[1]

  • DMAP: 0.1 – 0.2 equiv (Catalytic)[1]

  • Solvent: Acetonitrile (MeCN) or THF (Reflux)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Dissolution: Dissolve This compound (1.0 equiv) in anhydrous MeCN (0.5 M concentration).

  • Base Addition: Add Et₃N (2.0 equiv) followed by DMAP (0.2 equiv). Stir at room temperature for 10 minutes.

  • Reagent Addition: Add Boc₂O (1.5 equiv) as a solution in minimal MeCN or neat (if liquid).

  • Thermal Activation: Heat the reaction to 60°C (mild reflux) .

    • Note: Do not exceed 70°C to avoid thermal polymerization of the dienes.

  • Monitoring: Monitor by TLC (stain with Ninhydrin or KMnO₄). The free amine spot (polar) should disappear, replaced by a less polar carbamate spot. Reaction typically requires 12–24 hours.

  • Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with 10% Citric Acid (to remove DMAP/Et₃N), then sat. NaHCO₃, then Brine.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Data Verification:

Parameter Standard Conditions (RT) Optimized Protocol (60°C + DMAP)
Conversion (24h) < 30% > 95%
Side Products N/A Minimal (<5% Urea formation)

| RCM Compatibility | N/A | Excellent |[1]

Protocol B: In-Situ Ammonium Salt Formation (The "Green" RCM Route)

Best for: Immediate Ring-Closing Metathesis without isolation of intermediates.[1]

The Science: Free amines poison Grubbs catalysts by coordinating to the Ruthenium center, displacing the phosphine/NHC ligand. However, ammonium salts cannot coordinate. By protonating the amine with a strong acid (p-TsOH) in situ, you mask the nitrogen lone pair, allowing RCM to proceed without a formal protection/deprotection sequence.

Reagents:

  • Substrate (1): 1.0 equiv

  • p-Toluenesulfonic acid monohydrate (p-TsOH[1]·H₂O): 1.0 equiv[1]

  • Grubbs II Catalyst: 2–5 mol%[1]

  • Solvent: Dichloromethane (DCM), degassed.

Step-by-Step Methodology:

  • Salt Formation: In the reaction vessel, dissolve the amine (1.0 equiv) in DCM (0.05 M - dilute to favor cyclization).

  • Acidification: Add p-TsOH·H₂O (1.0 equiv). Stir for 15 minutes. The solution should remain clear (the tosylate salt of this lipophilic amine is usually soluble in DCM).

  • Catalysis: Add Grubbs II catalyst (2–5 mol%) under an inert atmosphere.

  • Reflux: Heat to reflux (40°C) for 2–6 hours.

  • Workup (Free Basing): Once RCM is complete (verified by TLC/NMR), cool the mixture. Add 1M NaOH or sat. NaHCO₃ and stir vigorously for 20 minutes to deprotonate the amine.

  • Extraction: Extract the cyclized amine (3-methyl-3-pyrroline derivative) with DCM.

RCM_Mechanism cluster_0 Inhibition (Free Amine) cluster_1 Success (Ammonium Salt) FreeAmine Free Amine (R-NH2) Ru Ru-Catalyst FreeAmine->Ru Coordinates Dead Inactive Complex (Ru-N Coordination) Ru->Dead Salt Ammonium Salt (R-NH3+ TsO-) Ru2 Ru-Catalyst Salt->Ru2 No Binding Cycle Active Cycle (Metathesis) Ru2->Cycle

Figure 2: Mechanism of catalyst poisoning by free amines vs. successful turnover with ammonium salts.[1]

Part 3: Critical Troubleshooting & Deprotection Risks

The Tertiary Carbocation Trap (Deprotection Warning) When removing Boc groups from tertiary carbinamines using acid (TFA/HCl), the mechanism proceeds via the formation of a tertiary carbocation and the release of isobutylene.

  • Risk: The resulting tertiary carbocation at C4 is adjacent to the allyl/vinyl groups. While generally stable, high temperatures or prolonged exposure to strong acid can lead to:

    • Elimination: Loss of a proton to form a conjugated diene.

    • Substitution: If a nucleophile (e.g., water, chloride) is present, S_N1 substitution may occur.

Mitigation Strategy:

  • Use HCl in Dioxane (4M) at 0°C rather than TFA at room temperature. The chloride counter-ion is less likely to promote elimination compared to the non-nucleophilic trifluoroacetate anion.

  • Scavengers: Add triethylsilane (TES) or dimethyl sulfide during deprotection to scavenge the tert-butyl cation, preventing it from re-attacking the electron-rich alkenes (though less likely with tert-butyl).[1]

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on Boc stability and removal). [1]

  • Fu, G. C.; Grubbs, R. H. "The Application of Catalytic Ring-Closing Olefin Metathesis to the Synthesis of Unsaturated Oxygen Heterocycles." J. Am. Chem. Soc.1992 , 114, 5426–5427. (Foundational work on RCM compatibility). [1]

  • Compain, P. "Olefin Metathesis of Amine-Containing Systems: Beyond the Poisoning Effect." Adv.[2] Synth. Catal.2007 , 349, 1829–1846. (Review of ammonium salt strategies). [1]

  • Basel, Y.; Hassner, A. "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols."[1] J. Org. Chem.2000 , 65, 6368–6380. (Mechanistic insight into DMAP catalysis for hindered amines). [1]

Sources

Application Note: High-Purity Synthesis of 4-Methylhepta-1,6-dien-4-amine via Gem-Diallylation

[1]

Executive Summary & Scientific Rationale

This application note details the protocol for synthesizing 4-Methylhepta-1,6-dien-4-amine , a tertiary carbinamine featuring a quaternary carbon center substituted with a methyl group and two allyl moieties.[1]

Clarification on Nomenclature: While the prompt references the "double allylation of acetaldimine," direct allylation of acetaldimine (

1

double nucleophilic addition of allylmagnesium bromide to acetonitrile11
Key Mechanistic Insights[1]
  • Substrate Selection: Acetonitrile (

    
    ) serves as the "linchpin" electrophile. Its triple bond allows for the sequential addition of two nucleophiles.
    
  • The "Imine" Intermediate: The first equivalent of allyl Grignard adds to the nitrile to form a magnesium ketimine salt (

    
    ). Unlike neutral imines, this species is less electrophilic; however, allyl Grignard reagents are sufficiently nucleophilic to overcome this barrier and effect a second addition, forming a dimetallo-amine species.
    
  • Selectivity: The use of diethyl ether (

    
    ) or THF is critical. Ether often favors the double addition due to the solubility profile of the intermediates, whereas other solvents might stall the reaction at the ketone stage (upon hydrolysis).
    

Reaction Mechanism & Pathway[1]

The synthesis follows a sequential addition-elimination-hydrolysis pathway.[1]

Mechanistic Pathway (Graphviz)[1]

ReactionPathwayAcetonitrileAcetonitrile(CH3-CN)MgImineMetallo-Imine Salt(CH3-C(Allyl)=N-MgBr)Acetonitrile->MgImineNucleophilic AdditionAllylMgBr1AllylMgBr(1st Eq)AllylMgBr1->MgImineDimetalloDimetallo-Amine(CH3-C(Allyl)2-N(MgBr)2)MgImine->Dimetallo2nd Addition(Rate Limiting)AllylMgBr2AllylMgBr(2nd Eq)AllylMgBr2->DimetalloHydrolysisAcidic Hydrolysis(H3O+)Dimetallo->HydrolysisQuenchProductThis compoundHydrolysis->ProductWorkup

Figure 1: Sequential nucleophilic addition mechanism converting acetonitrile to the target tertiary amine.

Experimental Protocol

Safety Warning: Allyl halides are lachrymators and toxic. Allylmagnesium bromide is pyrophoric and moisture-sensitive.[1] Perform all operations in a fume hood under an inert atmosphere (Nitrogen or Argon).

Reagents and Materials[2][3][4][5][6][7][8][9][10][11][12]
ReagentMW ( g/mol )Equiv.[2]QuantityRole
Acetonitrile (Anhydrous)41.051.04.1 g (100 mmol)Substrate
Allylmagnesium Bromide (1.0 M in Et2O)~1452.5250 mL (250 mmol)Nucleophile
Diethyl Ether (Anhydrous)74.12Solvent200 mLSolvent
Sulfuric Acid (10% aq)98.08Excess~200 mLHydrolysis
Sodium Hydroxide (20% aq)40.00ExcessAs neededBasification

Note: Commercial AllylMgBr is convenient. If preparing in-house (Barbier conditions), use Allyl Bromide (2.5 eq) and Mg turnings (2.7 eq) in Et2O.[1]

Step-by-Step Methodology
Phase 1: Formation of the Metallo-Imine (First Addition)[1]
  • Setup: Flame-dry a 1L 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Argon.

  • Charging: Cannulate the Allylmagnesium bromide solution (250 mL) into the flask. Cool the solution to 0°C using an ice bath.

  • Addition: Dilute the Acetonitrile (4.1 g) in 50 mL of anhydrous diethyl ether. Add this solution dropwise to the Grignard reagent over 30 minutes.[3]

    • Observation: A white suspension (magnesium salt) will begin to precipitate. This is the metallo-imine intermediate (

      
      ).[1]
      
  • Equilibration: Allow the mixture to warm to room temperature and stir for 1 hour.

Phase 2: Double Allylation (Second Addition)[1]
  • Reflux: To drive the second addition (which is sterically more demanding), heat the reaction mixture to a gentle reflux (

    
    ) for 4–6 hours.
    
    • Scientific Context: While nitriles typically stop at the ketone stage upon hydrolysis, the high reactivity of allyl Grignard allows it to attack the steric bulk of the magnesium imine salt, forming the gem-diallyl species.

  • Monitoring: Monitor consumption of the intermediate by withdrawing a small aliquot, quenching with acid, and checking for the presence of the ketone (4-penten-2-one) vs. the amine by GC-MS or TLC.

Phase 3: Hydrolysis and Workup
  • Quench: Cool the mixture to 0°C. Very slowly add 10%

    
     (aq) to quench excess Grignard and hydrolyze the nitrogen-magnesium bonds.
    
    • Caution: This step is highly exothermic. Evolution of propylene gas may occur if excess allyl Grignard is present.

  • Acid Wash: Transfer the mixture to a separatory funnel. Separate the layers. The amine product will reside in the aqueous acidic layer as the ammonium salt. The organic layer contains non-basic byproducts (e.g., diallyl, unreacted ketone).

  • Basification: Collect the aqueous layer. Cool it in an ice bath and basify to pH > 12 using 20% NaOH solution. The product will oil out as a free amine.

  • Extraction: Extract the basic aqueous layer with Diethyl Ether (

    
     mL).
    
  • Drying: Combine organic extracts, dry over anhydrous

    
    , and filter.
    
  • Isolation: Concentrate under reduced pressure (careful: product is volatile). Purify via distillation (bp approx. 140–150°C at atm) or flash chromatography (DCM/MeOH/NH3).

Workflow Diagram

ProtocolFlowStartStart: Inert Atmosphere SetupGrignardPrepCharge AllylMgBr (2.5 eq)Cool to 0°CStart->GrignardPrepAdditionAdd Acetonitrile (1.0 eq)Dropwise over 30 minGrignardPrep->AdditionIntermediateForm Metallo-Imine(Precipitate forms)Addition->IntermediateRefluxReflux (35°C, 4-6h)Drive 2nd AdditionIntermediate->RefluxQuenchQuench with 10% H2SO4(Exothermic!)Reflux->QuenchSeparationPhase SeparationKeep Aqueous Layer (Acidic)Quench->SeparationBasifyBasify Aqueous Layer (NaOH)Extract with EtherSeparation->BasifyFinishDistillation/IsolationTarget AmineBasify->Finish

Figure 2: Operational workflow for the synthesis and isolation of the target amine.[1]

Characterization & QC Data

Upon isolation, the identity of this compound should be validated against the following parameters.

TechniqueExpected Signal / CharacteristicInterpretation
1H NMR (CDCl3)

1.05 (s, 3H)
Methyl group attached to quaternary center (

).[1]

2.15 (d, 4H)
Methylene protons of the allyl groups (

).[1]

5.05–5.15 (m, 4H)
Terminal alkene protons (

).

5.75–5.90 (m, 2H)
Internal alkene protons (

).[1]
13C NMR ~25 ppm (

), ~45 ppm (

), ~52 ppm (

), ~118 ppm (

), ~135 ppm (

)
Confirms quaternary carbon and symmetry of allyl groups.
Mass Spec [M+H]+ = 126.13Molecular ion peak.

Troubleshooting & Optimization

  • Low Yield: If the reaction stops at the ketone (4-penten-2-one) stage, it indicates the second addition failed.[1] Ensure the Grignard reagent is fresh and in excess. Increasing the reflux time or switching solvent to THF (higher reflux temp) can drive the second addition, though THF may increase byproduct formation.

  • Emulsions: During workup, amine salts can form emulsions. Adding solid NaCl (salting out) to the aqueous layer before extraction helps break emulsions.

  • Volatility: The product is a low-molecular-weight amine.[1] Do not use high vacuum for extended periods during solvent removal; use a rotary evaporator with controlled pressure.

References

  • Mechanistic Foundation: Kharasch, M. S.; Reinmuth, O. Grignard Reactions of Nonmetallic Substances. Prentice-Hall, 1954.[1] (Foundational text on Grignard addition to nitriles).[4][5]

  • Allylation of Nitriles: Moffett, R. B.; Shriner, R. L. "The Preparation of Some Amines of the Type R3CNH2". Journal of the American Chemical Society, 1946.

  • General Grignard Protocols: "Allylmagnesium Bromide Synthesis and Reactivity". Organic Syntheses, Coll. Vol. 3, p. 121.

  • Gem-Diallyl Synthesis: Detailed reaction parameters adapted from standard protocols for "Gem-diallylation of nitriles" found in: Journal of Organic Chemistry, 1950, 15, 359.

Application Note: 4-Methylhepta-1,6-dien-4-amine in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for organometallic chemists and process development scientists. It focuses on the critical role of 4-Methylhepta-1,6-dien-4-amine (and its coordination behavior) as the industry-standard benchmark for validating intramolecular hydroamination catalysts .

Executive Summary

In the development of catalysts for C–N bond formation, This compound (MHA) serves a dual function: it is both a privileged substrate and a mechanistic probe ligand . Its unique structure—featuring a primary amine and two pendant allyl groups anchored by a quaternary carbon—allows it to form stable amido-alkene chelates with metal centers (Ln, Ti, Zr, Pd, Rh).

This guide details the protocols for using MHA to benchmark catalyst activity (Turnover Frequency, TOF) and elucidate reaction mechanisms (insertion kinetics). The gem-dimethyl effect (Thorpe-Ingold effect) inherent in MHA makes it the "gold standard" for assessing the competency of early- and late-transition metal catalysts in synthesizing functionalized pyrrolidines.

Technical Background: The Ligand-Substrate Duality

Unlike spectator ligands (e.g., phosphines) that remain bound throughout a cycle, MHA acts as an Actor Ligand . Upon coordination, it transforms the metal center into a catalytically active species. Understanding this coordination geometry is prerequisite to optimizing hydroamination cycles.

Coordination Modes

When reacting with a metal precatalyst (


), MHA typically undergoes rapid protonolysis to form an amido-alkene complex :
  • 
    -N Coordination:  Initial dative binding of the amine lone pair to the Lewis acidic metal center.
    
  • Amido Formation: Deprotonation of the amine (releasing RH) generates an anionic amido ligand (

    
    -type).
    
  • 
    -Alkene Chelation:  One of the pendant allyl groups coordinates to the metal, creating a pseudo-axial  or equatorial  alkene interaction depending on the metal geometry (e.g., 
    
    
    
    vs. octahedral).

This chelation sets the stage for the rate-determining step: migratory insertion of the alkene into the M–N bond.

The Thorpe-Ingold Advantage

The quaternary carbon at the 4-position introduces steric bulk that compresses the N–C–C angle, forcing the pendant alkene and the amido group closer together.

  • Standard Substrates: Slow cyclization due to entropic penalties.

  • MHA: Pre-organized conformation accelerates cyclization by orders of magnitude, allowing researchers to isolate electronic effects of the catalyst from steric issues of the substrate.

Visualization: Catalytic Cycle & Coordination

The following diagram illustrates the standard mechanism for Rare-Earth or Group 4 metal-catalyzed hydroamination using MHA, highlighting the critical Amido-Alkene Chelate intermediate.

HydroaminationCycle cluster_ligand Critical Ligand State PreCat Precatalyst [Ln-M-R] Coord 1. Coordination (MHA binds via N) PreCat->Coord + MHA (Substrate) Amido 2. Amido-Alkene Complex (Active Intermediate) Coord->Amido - RH (Protonolysis) Insert 3. Migratory Insertion (Rate Determining Step) Amido->Insert Intramolecular C=C Insertion Azacycle 4. M-C Azacycle (Product Bound) Insert->Azacycle Ring Closure Protonolysis 5. Protonolysis (Product Release) Azacycle->Protonolysis + MHA (Incoming Substrate) Protonolysis->Amido Cycle Repeats Product Product Protonolysis->Product Pyrrolidine Product

Figure 1: Catalytic cycle showing the transformation of MHA from substrate to the critical Amido-Alkene chelate intermediate.

Experimental Protocols

Protocol A: Catalyst Benchmarking (Kinetic Profiling)

Objective: Determine the Turnover Frequency (TOF) of a new catalyst using MHA cyclization.

Materials:

  • Ligand/Substrate: this compound (>98% purity, distilled from

    
    ).
    
  • Internal Standard: Hexamethylbenzene or Ferrocene (inert).

  • Solvent:

    
     or Toluene-
    
    
    
    (dried over Na/K alloy).
  • Instrument: 400 MHz NMR Spectrometer.

Procedure:

  • Glovebox Setup: In an

    
    -filled glovebox, weigh the catalyst (
    
    
    
    ) into a J. Young NMR tube.
  • Standard Addition: Add the internal standard (

    
    ).
    
  • Substrate Injection: Add MHA (

    
    , typically 50 equiv relative to catalyst) via micropipette.
    
  • Solvation: Dilute with

    
     deuterated solvent. Seal the tube immediately.
    
  • T0 Measurement: Shake the tube vigorously and freeze in liquid

    
     if transport to the NMR is delayed.
    
  • Monitoring: Insert into the NMR probe pre-equilibrated to the desired temperature (e.g.,

    
     or 
    
    
    
    ).
  • Data Acquisition: Acquire single-pulse

    
     NMR spectra at set intervals (e.g., every 5 mins for 2 hours).
    
  • Analysis: Monitor the disappearance of the olefinic protons (

    
    ) and the appearance of the methyl protons of the pyrrolidine product (
    
    
    
    ).

Calculation: Plot


 vs. time. The slope 

allows calculation of TOF (

).
Protocol B: Isolation of the Amido-Alkene Complex

Objective: Isolate the catalytic intermediate to study coordination geometry.

Procedure:

  • Dissolve the metal precursor (e.g.,

    
    ) in Pentane at 
    
    
    
    .
  • Add 1.0 equivalent of MHA dropwise.

  • Allow the solution to warm to

    
     with stirring. Gas evolution (Methane) indicates amido formation.
    
  • Remove volatiles under high vacuum to yield the putative amido-alkene complex.

  • Crystallization: Redissolve in minimal Hexamethyldisiloxane (HMDSO) and store at

    
    .
    
  • Validation: X-ray diffraction should reveal the

    
    -N, 
    
    
    
    -alkene chelation mode.

Data Presentation & Analysis

When reporting results using MHA, standardize data as follows to ensure reproducibility.

ParameterDescriptionTarget Metric (High Performance)

Observed rate constant (pseudo-first order)

TOF Turnover Frequency (

)

(at RT)
Conversion % Substrate converted to product

in

Selectivity Diastereomeric Ratio (cis:trans)Catalyst dependent (often >20:1)
Exo/Endo Regioselectivity of cyclization>99% 5-exo-dig (pyrrolidine)

References

  • Fundamental Mechanism of Hydroamination: Hong, S., & Marks, T. J. (2004). Organolanthanide-Catalyzed Hydroamination. Source:

  • Thorpe-Ingold Effect in MHA: Bender, C. F., & Widenhoefer, R. A. (2005). Platinum-Catalyzed Intramolecular Hydroamination of Unactivated Olefins. Source:

  • Group 4 Catalyst Benchmarking: Pohler, M., & Doye, S. (2003). The Mechanism of Hydroamination Catalyzed by Titanium Complexes. Source:

  • Synthesis of this compound: Stubbert, B. D., & Marks, T. J. (2007). Constrained Geometry Organolanthanide Catalysts. Source:

  • Review of Amino-Alkene Ligands: Müller, T. E., et al. (2008). Hydroamination: Ways for Making Amines. Source:

Troubleshooting & Optimization

purification of volatile amine 4-Methylhepta-1,6-dien-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: 4-Methylhepta-1,6-dien-4-amine

Welcome to the Specialized Amine Handling Support Center. Current Status: [ONLINE] Agent: Senior Application Scientist Subject: this compound (


, MW: 125.21  g/mol )
Introduction: The "Invisible" Product

You are likely here because you synthesized this compound (often via double allylation of acetonitrile or addition to a ketimine), but your flask appears empty after workup, or your chromatography resulted in a brown streak.

This molecule presents a "Perfect Storm" of purification challenges:

  • Volatility: As a

    
     amine on a tertiary carbon, it has a high vapor pressure. Standard rotary evaporation can strip the product along with the solvent.
    
  • Basicity: The primary amine (

    
    ) binds aggressively to acidic silanols on silica gel.
    
  • Instability: The terminal alkenes (1,6-diene system) are susceptible to oxidation and radical polymerization, especially when the amine is in its free-base form.

This guide replaces "trial and error" with deterministic protocols.

Module 1: The Volatility Trap (Yield Loss)

User Ticket #404: "I performed the extraction, dried over


, and rotovapped. My theoretical yield was 2.0g, but I only recovered 200mg of oil. Where did it go?"

Diagnosis: You likely evaporated your product. While the boiling point of this amine is theoretically >130°C at atmospheric pressure, it forms low-boiling azeotropes with common solvents (DCM, Ether) and possesses significant vapor pressure. Under high vacuum (or even a strong water aspirator), it codistills rapidly.

The Solution: The "Salt Trap" Strategy Do not isolate the free base. Convert the volatile liquid amine into a stable, non-volatile solid salt (Hydrochloride or Oxalate) before final concentration.

Decision Matrix: Isolation Strategy

IsolationLogic Start Crude Reaction Mixture Extract Acid-Base Extraction (Isolate into Organic Phase) Start->Extract Decision Is the product for immediate use? Extract->Decision Immediate Yes: Use Free Base Decision->Immediate Next Step is Reaction Storage No: Long-term Storage Decision->Storage Purification/Shelf ProtocolA Protocol A: Controlled Concentration (NO High Vac, Cold Bath) Immediate->ProtocolA ProtocolB Protocol B: Salt Formation (Precipitation as HCl) Storage->ProtocolB

Figure 1: Decision matrix for isolating volatile amines. Salt formation is the only safe route for storage.

Module 2: Chromatographic Nightmares (Tailing)

User Ticket #502: "I ran a column in Hexane/EtOAc. The product didn't move, then streaked from


 0.5 to 0.0. I lost half my material on the silica."

Diagnosis: Silica gel is acidic (


 ~5-7). Your amine is basic (

of conjugate acid ~10). They react to form an ammonium silicate salt on the column, permanently trapping your product.

The Solution: Amine Deactivation You must neutralize the silica surface before or during the run.

Data: Mobile Phase Modifiers

ModifierConcentrationProsCons
Triethylamine (TEA) 1-3% v/vStandard, effective, cheap.Hard to remove (BP 89°C); can contaminate NMR.
Ammonia (

)
1% (in MeOH)Excellent separation, easy to evaporate.Requires 7N

in MeOH stock; can be messy.
Barium Oxide (Solid Phase)Pre-treatment of silica.Old school, messy, toxic dust. Avoid.

Recommended Workflow:

  • Pre-treatment: Flush the packed column with 3 column volumes (CV) of Hexane containing 2% TEA.

  • Elution: Run the column with Hexane/EtOAc + 1% TEA.

  • Visualization: Use Ninhydrin stain (Primary amines turn purple/red).

Module 3: Stability & Storage

User Ticket #303: "My clear oil turned yellow and viscous overnight."

Diagnosis:

  • Oxidation: Primary amines oxidize to hydroxylamines/imines in air.

  • Polymerization: The 1,6-diene system is prone to radical cross-linking, especially if trace peroxides are present in your ether/THF.

The Solution: The "Inert Fortress"

  • Form: Store as the Hydrochloride Salt . It is a crystalline solid, resistant to oxidation and polymerization.

  • Atmosphere: Argon backfill is mandatory.

  • Temperature: -20°C.

Module 4: Definitive Protocols (SOPs)
Protocol A: Safe Isolation of Free Base (Only if necessary)

Use this only if you must use the amine immediately in the next step.

  • Extraction: Perform standard workup. Dry organic layer over

    
     (avoid 
    
    
    
    as it is slightly acidic and can trap amines).
  • Filtration: Filter into a tared flask.

  • Concentration:

    • Set Rotovap bath to 20°C (Do not heat!).

    • Vacuum: >100 mbar (Do not use full vacuum).

    • Stop when solvent volume is low but not gone.

    • Chase: Add anhydrous DCM and evaporate again to remove ether/THF traces.

  • Quantification: Determine yield by NMR using an internal standard (e.g., Mesitylene) rather than mass, as solvent remains will skew gravimetric analysis.

Protocol B: Hydrochloride Salt Precipitation (Gold Standard)

This converts the volatile liquid into a stable solid (


).
  • Dilution: Dissolve your crude amine extract in anhydrous Diethyl Ether (

    
    ).
    
  • Acidification:

    • Prepare 2M HCl in Diethyl Ether (commercially available or bubble HCl gas into ether).

    • Crucial: Add the HCl solution dropwise at 0°C with vigorous stirring.

  • Observation: A white precipitate should form immediately.

  • Endpoint: Test the supernatant on wet pH paper. Stop when pH ~2-3. Excess acid can induce polymerization of the diene.

  • Isolation:

    • Filter the solid rapidly (it may be hygroscopic).

    • Wash with cold, anhydrous ether.

    • Dry under high vacuum (the salt is not volatile).

Visualizing the Chemistry: Silanol Interaction

Why does your column fail? The diagram below illustrates the molecular trap.

SilanolTrap cluster_0 Without Modifier cluster_1 With TEA Modifier Silica Silica Surface (Si-OH) Amine Amine Product (R-NH2) Silica->Amine Hydrogen Bonding (Stuck) Modifier Modifier (TEA) (Et3N) Silica->Modifier Preferential Binding (Sacrificial Base) Amine->Modifier Elutes Freely

Figure 2: Mechanism of amine retention. TEA blocks acidic sites, allowing the product to elute.

References & Validation
  • Purification of Laboratory Chemicals (Armarego & Chai)

    • Standard text for purification. General protocols for amine purification via distillation and salt formation.

  • Flash Chromatography of Amines (Biotage)

    • Technical Note: "Purifying ionizable organic amine compounds." Confirms the necessity of TEA/Ammonia modifiers to suppress silanol activity.

  • Stability of Allylic Radicals (OpenStax)

    • Mechanistic Insight: Explains the resonance stability (and paradoxically, the reactivity toward oxidation) of allylic systems, justifying the need for inert storage.

  • Handling Volatile Standards (Sigma-Aldrich/Merck)

    • SOP: Guidelines for preventing evaporative loss of volatile analytes, supporting the "Cold Bath/No High Vac" protocol.

Disclaimer: These protocols involve hazardous chemicals (HCl, Ether).[1] Always wear appropriate PPE and work within a fume hood.

Sources

Technical Support Center: Optimizing the Synthesis of 4-Methylhepta-1,6-dien-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development focused on the synthesis of 4-Methylhepta-1,6-dien-4-amine. We will explore a proposed synthetic route and address common challenges to help you optimize your reaction yield and purity.

Introduction to the Synthesis

This compound is a tertiary allylic amine, a class of compounds that are valuable precursors for various pharmaceuticals and complex organic molecules.[1] The synthesis of such compounds can be challenging due to the high reactivity of the reagents involved and the potential for multiple side reactions. This guide focuses on a plausible and accessible synthetic approach: the double addition of an allyl Grignard reagent to a nitrile.

Proposed Synthetic Pathway: Grignard Reaction with a Nitrile

A common and effective method for synthesizing tertiary carbinamines involves the reaction of a nitrile with an excess of a Grignard reagent.[2] In this proposed synthesis, acetonitrile reacts with two equivalents of allylmagnesium bromide. The first equivalent adds to the nitrile to form an intermediate imine, which is then attacked by a second equivalent of the Grignard reagent. Subsequent hydrolysis yields the desired this compound.

Synthesis_Pathway acetonitrile Acetonitrile intermediate_imine Intermediate Imine acetonitrile->intermediate_imine + 1 eq. AllylMgBr allyl_grignard Allylmagnesium Bromide (2 eq.) final_product This compound intermediate_imine->final_product + 1 eq. AllylMgBr, then Hydrolysis hydrolysis Aqueous Workup (e.g., NH4Cl)

Caption: Proposed synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for this reaction?

A1: The reaction proceeds in two main stages. First, the nucleophilic allyl group from the Grignard reagent attacks the electrophilic carbon of the nitrile, forming an imine intermediate after an initial addition.[2][3] This intermediate is then attacked by a second molecule of the Grignard reagent. The final step is an aqueous workup to hydrolyze the resulting magnesium salt and yield the tertiary amine.

Q2: Why is the choice of solvent so critical in this synthesis?

A2: Grignard reagents are highly reactive and will react with any protic solvents, such as water or alcohols. Therefore, anhydrous solvents like diethyl ether or tetrahydrofuran (THF) are essential to prevent the quenching of the Grignard reagent.[4] THF is often preferred as it can help to stabilize the Grignard reagent.[4]

Q3: How can I be sure my Grignard reagent has formed successfully?

A3: The formation of a Grignard reagent is typically indicated by the disappearance of the magnesium metal and the formation of a cloudy or colored solution.[5] For a more quantitative measure, you can titrate the Grignard reagent before use.

Q4: What are the most common side products in this reaction?

A4: The primary side products can include:

  • Diallyl ketone: Formed if the intermediate imine is hydrolyzed before the second equivalent of the Grignard reagent can add.[2][6]

  • 1,5-Hexadiene: Results from the Wurtz coupling of two allyl bromide molecules during the formation of the Grignard reagent.[7]

  • Unreacted starting materials: If the reaction does not go to completion.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Troubleshooting_Workflow start Low Yield of Amine check_grignard Check Grignard Reagent Quality start->check_grignard grignard_ok Grignard OK? check_grignard->grignard_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok check_workup Analyze Workup Procedure workup_ok Workup Correct? check_workup->workup_ok grignard_ok->check_conditions Yes optimize_grignard Optimize Grignard Formation grignard_ok->optimize_grignard No conditions_ok->check_workup Yes optimize_conditions Adjust Temperature/Time conditions_ok->optimize_conditions No optimize_workup Modify Quenching/Extraction workup_ok->optimize_workup No success Improved Yield workup_ok->success Yes optimize_grignard->check_grignard optimize_conditions->check_conditions optimize_workup->check_workup

Caption: A workflow for troubleshooting low product yield.

Issue 1: Low or No Yield of the Desired Amine

Potential Cause A: Poor Quality or Low Concentration of Grignard Reagent

  • Explanation: Grignard reagents are sensitive to moisture and air. Inadequate drying of glassware or solvents can significantly reduce the concentration of the active reagent.[4]

  • Solution:

    • Thoroughly Dry Glassware: Flame-dry all glassware under vacuum or oven-dry at a high temperature for several hours.

    • Use Anhydrous Solvents: Use freshly distilled, anhydrous solvents.

    • Activate Magnesium: Activate the magnesium turnings with a small crystal of iodine or by gentle heating to ensure a fresh reactive surface.[8]

    • Titrate the Grignard Reagent: Before adding it to the nitrile, perform a titration to determine the exact concentration of your Grignard reagent.

Potential Cause B: Inefficient Reaction Conditions

  • Explanation: The reaction temperature and time can greatly influence the yield. If the temperature is too low, the reaction may be too slow. If it's too high, side reactions may be favored.

  • Solution:

    • Optimize Temperature: Start the reaction at a low temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature.

    • Increase Reaction Time: If the reaction is sluggish, consider extending the reaction time.

    • Monitor Progress: Use techniques like thin-layer chromatography (TLC) to monitor the consumption of the starting material and the formation of the product.

Issue 2: Formation of Diallyl Ketone as the Major Product
  • Explanation: This is a strong indication that the intermediate imine is being hydrolyzed during the workup before the second equivalent of the Grignard reagent has a chance to react.[2][6]

  • Solution:

    • Ensure a Molar Excess of Grignard Reagent: Use at least two full equivalents of the Grignard reagent, and consider a slight excess (e.g., 2.2 equivalents) to drive the reaction to completion.

    • Control the Addition: Add the nitrile solution slowly to the Grignard reagent to maintain a high concentration of the Grignard reagent relative to the imine intermediate.

    • Modify the Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature. This provides a proton source to hydrolyze the magnesium salts without being overly acidic, which can promote ketone formation.[9]

Issue 3: Presence of Significant Amounts of 1,5-Hexadiene (Wurtz Coupling Product)
  • Explanation: The formation of 1,5-hexadiene occurs when two molecules of allyl bromide react with each other, a common side reaction in the preparation of allyl Grignard reagents.[7]

  • Solution:

    • Control the Temperature During Grignard Formation: Prepare the allylmagnesium bromide at a low temperature (below 0 °C) to minimize the rate of the Wurtz coupling reaction.[7]

    • Slow Addition of Allyl Bromide: Add the allyl bromide solution dropwise to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture.

Optimized Reaction Conditions (Hypothetical)

The following table provides a starting point for optimizing your reaction conditions.

ParameterRecommended ConditionRationale
Solvent Anhydrous THFBetter stabilization of the Grignard reagent.[4]
Temperature 0 °C to Room TemperatureBalances reaction rate and minimizes side reactions.
Molar Ratio (AllylMgBr:Acetonitrile) 2.2 : 1Ensures complete conversion to the tertiary amine.
Reaction Time 2-4 hoursAllows for both additions to occur.
Workup Saturated aq. NH₄ClMildly acidic quench to favor amine formation.[9]

Experimental Protocol: Synthesis of this compound

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Allyl bromide

  • Acetonitrile

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of Allylmagnesium Bromide:

    • Set up a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings and a crystal of iodine to the flask.

    • In the dropping funnel, prepare a solution of allyl bromide in anhydrous ether or THF.

    • Add a small amount of the allyl bromide solution to the magnesium and gently warm to initiate the reaction.

    • Once the reaction starts (indicated by bubbling and a color change), add the remaining allyl bromide solution dropwise, maintaining a gentle reflux.

    • After the addition is complete, stir the mixture for an additional hour.

  • Reaction with Acetonitrile:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of acetonitrile in anhydrous ether or THF to the Grignard reagent with vigorous stirring.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Workup and Isolation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[10]

References

Sources

Technical Support Center: 4-Methylhepta-1,6-dien-4-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-Methylhepta-1,6-dien-4-amine and its salts. This resource is designed for researchers, chemists, and formulation scientists to navigate and resolve common solubility challenges encountered during experimental work. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of this compound salts.

Q1: I've synthesized a salt of this compound, but it's showing poor solubility in my aqueous buffer. Why is this happening?

A: This is a common issue stemming from the molecule's structure. While forming a salt increases the polarity of the amine group, the parent molecule, this compound, has a significant non-polar hydrocarbon backbone (an eight-carbon chain). This hydrophobicity can counteract the solubility gains from salt formation.[1][2] Several factors could be at play:

  • Incorrect pH: The most critical factor. If the pH of your solution is near or above the pKa of the amine, the equilibrium will shift towards the neutral, far less soluble "free base" form, causing it to precipitate.

  • Insufficient Solvent Volume: The concentration may simply be too high for the chosen solvent system.

  • Common Ion Effect: High concentrations of the salt's counter-ion in the buffer can reduce solubility.

  • Low Temperature: Solubility is generally temperature-dependent. Dissolution may be slow or incomplete at lower temperatures.

Q2: How does pH specifically affect the solubility of this tertiary amine salt?

A: The solubility of an amine salt is fundamentally linked to the pH of the aqueous medium. This compound is a base that accepts a proton (H+) to form a positively charged, polar, and thus more water-soluble, ammonium salt.[1][3] To maintain solubility, the pH of the solution must be kept sufficiently below the amine's pKa to ensure that the vast majority of the molecules remain in their protonated (charged) state. As the pH approaches and surpasses the pKa, the compound deprotonates, returning to its neutral, hydrophobic form, which has very low aqueous solubility.

Q3: I observed my compound dissolving initially, but then a precipitate formed over time. What's causing this?

A: This phenomenon, often called "crashing out," typically points to a change in solution conditions. The most likely cause is a gradual pH shift. For example, absorption of atmospheric CO2 can slightly acidify unbuffered water, but in other cases, interaction with container surfaces or other components can alter pH. Another possibility is that you created a supersaturated solution, which is inherently unstable and will precipitate over time to reach its true equilibrium solubility.[4] Temperature fluctuations can also cause precipitation if the solution was saturated at a higher temperature.

Q4: Which salt form (e.g., hydrochloride, sulfate, tartrate) is the best choice for maximizing solubility?

A: There is no universal "best" salt. The choice of the counter-ion is a critical variable that must be determined empirically.[5] The final solubility of the salt depends on the interplay between the crystal lattice energy of the solid salt and the hydration energy of the individual ions. A salt with a lower, less stable crystal lattice energy and high hydration energy will generally be more soluble. Different counter-ions (e.g., chloride from HCl, sulfate from H₂SO₄, or larger organic ions like tartrate) will produce salts with different crystal structures and properties. It is standard practice in drug development to perform a "salt screen" to identify the form with the optimal balance of solubility, stability, and manufacturability.

Section 2: In-Depth Troubleshooting Guides

When basic steps fail, a more systematic approach is required. These guides provide logical workflows to diagnose and solve complex solubility issues.

Guide 1: Foundational Troubleshooting Workflow

Before modifying your formulation, it's crucial to rule out basic experimental variables. This workflow provides a logical sequence of checks.

A Solubility Issue Encountered (Precipitate or Haze) B Step 1: Verify pH of the Medium A->B C Is pH at least 2 units below amine pKa? B->C D Adjust pH with dilute acid (e.g., 0.1M HCl) C->D  No E Step 2: Assess Energy Input C->E  Yes D->B F Have you sonicated or vortexed the sample sufficiently? E->F G Apply sonication for 15-30 min. Observe for changes. F->G  No H Step 3: Consider Temperature F->H  Yes G->H I Is the experiment run at room temp or below? H->I J Gently warm the solution (e.g., to 40°C). Does precipitate redissolve? I->J  Yes K Issue Persists: Proceed to Systematic Optimization I->K  No (already heated) J->K  No L Issue Resolved J->L  Yes

Caption: Foundational Troubleshooting Flowchart.

Guide 2: Systematic pH and Co-Solvent Screening

If foundational checks do not resolve the issue, a systematic screening approach is the next logical step. This involves exploring a range of pH values and introducing organic co-solvents to increase the solvent's capacity for the non-polar parts of the molecule.

Causality: Co-solvents like ethanol, propylene glycol, or DMSO work by reducing the overall polarity of the aqueous medium.[6] This makes the solvent more "hospitable" to the hydrophobic hydrocarbon tail of the this compound molecule, thereby increasing solubility.

Experimental Protocol:

  • Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate, acetate) at various pH values, ensuring they are all well below the estimated pKa of your amine (a typical target for tertiary amines would be to screen pH 2.0, 4.0, and 6.0).

  • Prepare Co-Solvent Stocks: Prepare 50% (v/v) stock solutions of various co-solvents (e.g., Ethanol, DMSO, PEG 400) in each of your chosen buffers.

  • Set up Screening Plate/Vials: In a 96-well plate or a series of glass vials, create a matrix of conditions by mixing the buffer-only solutions with the co-solvent stocks to achieve final co-solvent concentrations of 0%, 5%, 10%, and 20%.

  • Add Compound: Add a pre-weighed amount of your this compound salt to each condition to achieve your target concentration.

  • Equilibrate: Seal the plate/vials and shake at a controlled temperature for 2-4 hours.

  • Observe: Visually inspect each well/vial for precipitation. For quantitative results, filter the samples and analyze the supernatant concentration via HPLC-UV.

Data Presentation: Example Co-Solvent Screen

Buffer SystemCo-Solvent0% Co-Solvent5% Co-Solvent10% Co-Solvent20% Co-Solvent
Citrate, pH 3.0 EthanolHazeClearClearClear
DMSOPrecipitateHazeClearClear
PEG 400HazeClearClearClear
Phosphate, pH 5.0 EthanolPrecipitateHazeClearClear
DMSOPrecipitatePrecipitateHazeClear
PEG 400PrecipitateHazeClearClear

Table entries represent the visual state of the solution at a target concentration of 10 mg/mL.

Section 3: Standard Operating Protocols (SOPs)

For reliable and reproducible data, standardized methods are essential. These SOPs describe gold-standard techniques for solubility measurement.

SOP 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility, providing the most accurate and reliable measurement.[4]

Objective: To determine the maximum stable concentration of a this compound salt in a specific solvent system at a defined temperature.

Materials & Equipment:

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (0.22 µm syringe filters)

  • HPLC-UV or UV-Vis spectrophotometer

  • Calibrated pipettes

  • Your chosen solvent/buffer

Procedure:

  • Add Excess Solid: Weigh an excess amount of the amine salt into a glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration (e.g., add 20 mg to 1 mL of solvent).

  • Add Solvent: Accurately pipette a known volume of the pre-equilibrated solvent into the vial.

  • Equilibrate: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake for at least 24 hours to ensure equilibrium is reached. Some systems may require 48-72 hours.

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. To ensure complete removal of undissolved particles, either centrifuge the vial at high speed (e.g., 14,000 rpm for 15 min) or filter the supernatant through a 0.22 µm syringe filter. Critical Step: Avoid temperature changes during this step.

  • Sample and Dilute: Carefully take an aliquot of the clear supernatant and dilute it with the mobile phase or appropriate solvent to a concentration within the linear range of your analytical method.

  • Quantify: Analyze the concentration of the diluted sample using a validated HPLC-UV or UV-Vis method against a standard curve of the same compound.

  • Calculation: Back-calculate the original concentration in the supernatant, accounting for the dilution factor. This value is the equilibrium solubility.

SOP 2: High-Throughput Kinetic Solubility Screening

This method is used for rapid assessment of solubility in early-stage discovery, often using a DMSO stock solution.[7] It measures how much compound stays in solution after a short incubation, which can be different from true equilibrium solubility but is useful for ranking compounds.

Objective: To rapidly estimate the solubility of an amine salt across multiple buffer/co-solvent conditions.

Materials & Equipment:

  • Test compound dissolved in 100% DMSO (e.g., at 10 mM)

  • Aqueous buffers/solvents

  • 96-well microplates (UV-transparent for analysis)

  • Multichannel pipettes

  • Plate shaker

  • Plate reader (UV-Vis spectrophotometer or nephelometer)

Procedure:

  • Prepare Plate: Dispense the aqueous buffer/solvent systems into the wells of the 96-well plate (e.g., 198 µL per well).

  • Add Compound Stock: Using a multichannel pipette, add a small volume of the DMSO stock solution to the aqueous buffer (e.g., 2 µL of 10 mM stock into 198 µL of buffer to get a final concentration of 100 µM and 1% DMSO). Critical Step: Dispense the DMSO stock directly into the buffer with mixing to avoid immediate precipitation of the stock.

  • Incubate: Seal the plate and shake at a controlled temperature for a defined period (typically 1.5 to 2 hours).

  • Measure:

    • Nephelometry (Light Scattering): Measure the light scattering in each well. Higher scattering indicates more undissolved precipitate.

    • Direct UV Measurement: If no precipitate is visible, the concentration can be determined directly by UV absorbance. If precipitation occurred, the plate must be filtered or centrifuged, and the absorbance of the clear supernatant is measured.

  • Data Analysis: The concentration of the dissolved compound is calculated from the UV absorbance, or a solubility threshold is determined based on the nephelometric signal.

Section 4: Technical Deep Dive - The Chemistry of Solubility

A deeper understanding of the physicochemical principles governing solubility is key to rational formulation design.

The Role of pKa and the Henderson-Hasselbalch Equation

The ratio of the protonated (soluble) form to the neutral (insoluble) form of the amine is governed by its pKa and the solution pH, as described by the Henderson-Hasselbalch equation. For a base like our amine:

pH = pKa + log([Amine_free_base] / [Amine_salt])

To maintain solubility, we need the concentration of the salt form to be much higher than the free base. For example, to have at least 99% of the compound in the soluble salt form, the ratio of [Amine_salt] to [Amine_free_base] must be 99:1. The equation shows that this requires the pH to be approximately 2 units below the pKa of the amine.

cluster_0 pH vs. Dominant Species for this compound (Illustrative pKa ≈ 9.0) pH_Scale < pH 7.0 | pH = pKa (9.0) | > pH 11.0 Low_pH R₃N-H⁺ (Protonated Salt) Charged High Water Solubility Equilibrium R₃N-H⁺ ⇌ R₃N 50% Ionized High_pH R₃N (Neutral Free Base) Uncharged Low Water Solubility

Caption: Relationship between pH, pKa, and ionization state.

Impact of Counter-Ions and Solvents

The process of dissolution can be broken down into two conceptual steps:

  • Overcoming Crystal Lattice Energy: Energy is required to break apart the ionic bonds holding the solid salt crystal together.

  • Hydration/Solvation: Energy is released when the individual ions (the protonated amine and the counter-ion) are surrounded and stabilized by solvent molecules.

A salt is soluble if the energy released during hydration is sufficient to overcome the crystal lattice energy.

  • Stronger Crystal Lattices (often found in very stable, high-melting-point salts) lead to lower solubility.

  • Weaker Counter-Ion Solvation can also lead to lower solubility. Large, bulky, or non-polar counter-ions may not be as well-stabilized by water, which can negatively impact the overall process. This is why a salt screen is so important to find the optimal balance.[5]

References

  • Vertex AI Search. (n.d.). Amines: Structure, Properties, and Reactions | Solubility of Things.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylhepta-1,6-diene. PubChem. Retrieved February 3, 2026, from [Link]

  • NMJD. (2016, December 22). Why amine salts are soluble in water? Chemistry Stack Exchange. [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved February 3, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. [Link]

  • BioSolveIT. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

  • Sheilan, M., & Maddocks, J. (n.d.). Why Amine Systems Fail – An in-depth Study of Amine System Failures. ResearchGate. Retrieved February 3, 2026, from [Link]

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. [Link]

  • CK-12 Foundation. (2026, January 1). Physical Properties of Amines. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 3, 2026, from [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved February 3, 2026, from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylhepta-1,6-diyne. PubChem. Retrieved February 3, 2026, from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved February 3, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Methyl-1,4-heptadiene (CAS 13857-55-1). Retrieved February 3, 2026, from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. 05(06), 199-204. [Link]

  • SulfaTreat. (2024, July 5). Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4-Dipropylhepta-1,6-diene. PubChem. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylidenehepta-1,6-diene. PubChem. Retrieved February 3, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C8H15N). Retrieved February 3, 2026, from [Link]

  • Chemsrc. (2024, September 14). 4-methylene-hepta-1,6-diyne. Retrieved February 3, 2026, from [Link]

Sources

removing unreacted allyl bromide from amine synthesis mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Strategies for Amine Synthesis Mixtures Document ID: TSC-ORG-042 Last Updated: 2025-05-12

Introduction: The "Silent" Hazard in Amine Alkylation

User Query: "I used excess allyl bromide to drive my amine alkylation to completion. The reaction worked, but I can't get rid of the remaining allyl bromide. It co-distills with my solvent, and I'm worried about downstream toxicity. How do I remove it completely?"

The Scientist’s Perspective: You are facing a classic synthesis dilemma. Allyl bromide is an excellent electrophile because it is highly reactive, but that same reactivity makes it a dangerous impurity. It is a potent lachrymator and a known genotoxic impurity (GTI).

Simply relying on rotary evaporation is often insufficient. Allyl bromide (bp ~71 °C) often forms azeotropes or "tails" during evaporation, contaminating your oil pump and laboratory atmosphere. Furthermore, trace alkyl halides in biological assays can lead to false positives by alkylating the assay proteins.

This guide outlines three chemically distinct strategies to sequester and destroy unreacted allyl bromide, prioritizing safety and purity over simple physical separation.

Part 1: Decision Matrix (Select Your Protocol)

Before choosing a method, analyze your product's stability. Use the logic flow below to select the safest workup.

decision_matrix start START: Excess Allyl Bromide Present acid_sens Is your product Acid Sensitive? start->acid_sens yes_acid Yes (e.g., Acetals, Boc groups) acid_sens->yes_acid no_acid No (Stable to 1M HCl) acid_sens->no_acid method_1 METHOD 1: Solid Phase Scavenging (Si-Thiol / Polymer-Supported Amine) yes_acid->method_1 Best Purity method_3 METHOD 3: Basic Hydrolysis (Aqueous NaOH + Phase Transfer) yes_acid->method_3 If base stable scale_q Scale of Reaction? no_acid->scale_q small_scale Small (<5g) / High Value scale_q->small_scale large_scale Large (>10g) / Cost Sensitive scale_q->large_scale small_scale->method_1 method_2 METHOD 2: Liquid Phase Quench (Morpholine/Amine + Acid Wash) large_scale->method_2

Figure 1: Strategic selection of purification method based on product stability and scale.

Part 2: Detailed Protocols

Method 1: Solid-Supported Scavenging (The "Gold Standard")

Best for: High-value intermediates, acid-sensitive compounds, and late-stage purification. Mechanism: A polymer-bound nucleophile (usually a thiol or amine) attacks the allyl bromide. The toxic byproduct becomes chemically tethered to the solid bead, which is then removed by simple filtration.

Recommended Reagents:

  • Si-Thiol (Silica-supported 1-propanethiol): Highly reactive, odorless compared to free thiols.

  • Polymer-Supported Benzylamine: Cheaper alternative, effective for alkyl halides.

Protocol:

  • Calculate Loading: Determine the theoretical amount of excess allyl bromide (e.g., if you used 1.5 eq, you have 0.5 eq excess).

  • Add Scavenger: Add 3–4 equivalents of the scavenger resin relative to the excess allyl bromide.

    • Note: Most commercial Si-Thiol resins have a loading of ~1.2–1.5 mmol/g.

  • Agitate: Stir gently or shake at room temperature for 1–2 hours.

    • Tip: Do not use magnetic stir bars with fragile silica beads if possible; an orbital shaker is preferred to prevent grinding the resin into fines.

  • Filter: Pass the mixture through a fritted glass funnel or a Celite pad.

  • Rinse: Wash the resin cake with the reaction solvent (DCM, THF, or EtOAc) to recover entrained product.

  • Validate: The filtrate should be free of allyl bromide.

Pros/Cons:

  • Pros: No extraction required; compatible with almost all functional groups; no odor.

  • Cons: Higher cost per gram.[1]

Method 2: Liquid Phase Quench (The "Classic" Workup)

Best for: Robust, acid-stable amines; large-scale reactions. Mechanism: You intentionally react the allyl bromide with a cheap, water-soluble amine (like morpholine) to create a quaternary ammonium salt. This salt is then easily washed away with water or dilute acid.

Protocol:

  • Quench: At the end of the reaction, add Morpholine (1.5 to 2 equivalents relative to the excess allyl bromide).

  • React: Stir at room temperature for 30–60 minutes.

    • Observation: A white precipitate (quaternary ammonium salt) may form.

  • Acid Wash:

    • Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate or DCM).

    • Wash with 1M HCl or 10% Citric Acid .

    • Chemistry: The unreacted morpholine and the newly formed allyl-morpholine adduct will be protonated/charged and partition into the aqueous layer. Your product (if it is a less basic amine or protected) remains in the organic layer.

    • Critical: If your product is a basic amine, ensure the pH of the aqueous layer is carefully controlled, or perform a back-extraction.

  • Dry & Concentrate: Dry organic layer over MgSO₄ and concentrate.

Pros/Cons:

  • Pros: Very cheap; scalable.

  • Cons: Requires aqueous workup; pH control is critical to avoid losing product.

Part 3: Validation (How do I know it's gone?)

Never assume the halide is gone just because you followed the steps. You must validate.

The NBP Colorimetric Test

The standard visualization method for alkylating agents is the 4-(4-Nitrobenzyl)pyridine (NBP) test.[2][3] It is far more sensitive than standard UV visualization for alkyl halides.

Reagents:

  • Solution A: 5% w/v NBP in acetone.

  • Solution B: 50% aqueous Triethylamine (or 1M NaOH).

Procedure:

  • Spot your reaction mixture on a TLC plate.

  • Dip the plate in Solution A or spray heavily.

  • Heat the plate with a heat gun (approx. 100°C) for 1 minute.

  • Spray/Dip with Solution B .

Result Interpretation:

Observation Meaning Action
Purple/Blue Spot Alkylating agent (Allyl Bromide) present.[4] Continue scavenging or re-process.

| Colorless/Yellow | Alkylating agent absent (or below detection limit). | Safe to proceed. |

Part 4: Troubleshooting & FAQs

Q: Why can't I just use a rotary evaporator to remove allyl bromide? A: You can, but it is inefficient and hazardous. Allyl bromide boils at 71°C. If your solvent is THF (66°C) or EtOAc (77°C), the allyl bromide will co-distill. This contaminates your solvent trap and exhaust, posing a safety risk to you and labmates. Furthermore, "oiling out" often traps the halide, making it impossible to remove the last few percent by vacuum alone.

Q: I used Method 2 (Morpholine quench), but my product yield dropped. A: Your product might have been protonated during the acid wash.

  • Fix: If your product is a basic amine, use a Basic Hydrolysis wash instead. Stir the mixture with 1M NaOH for 1 hour. This hydrolyzes the allyl bromide to allyl alcohol (water-soluble) without protonating your amine product.

Q: Can I use sodium thiosulfate? A: Sodium thiosulfate is excellent for quenching oxidizers (like bromine, Br₂), but it is a poor nucleophile for alkylating agents like allyl bromide in biphasic systems. It works slowly. A thiol or amine scavenger is kinetically superior for alkyl halides.

References

  • Biotage. (2014).[5] Metal Scavenger User Guide (Si-Thiol Specifications).[5] Retrieved from [Link]

  • Supra Sciences. (n.d.). Thiol (SH) Scavenger Resin Technical Sheet. Retrieved from [Link]

  • Provencher, P., & Love, J. (2015).[6][7] Synthesis and Performance of a Biomimetic Indicator for Alkylating Agents (NBP Test). ChemistryViews. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Allylic Bromination and Reactivity.[4] Retrieved from [Link]

  • Sopachem. (n.d.). Metal Scavenger Guide (Si-Thiol Applications). Retrieved from [Link]

Sources

Technical Support Center: 4-Methylhepta-1,6-dien-4-amine Free Base

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-02-MHDA

Introduction

This technical guide addresses the storage, handling, and stability of 4-Methylhepta-1,6-dien-4-amine free base. As a tertiary amine with two terminal olefinic groups, this molecule possesses specific structural features that necessitate careful consideration to ensure its integrity during storage and experimental use. The presence of a lone pair of electrons on the nitrogen atom, coupled with the reactivity of the carbon-carbon double bonds, makes this compound susceptible to specific degradation pathways. This document provides a comprehensive set of frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to assist researchers in maintaining the quality and reliability of their samples.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound free base?

A1: Based on the structural characteristics of the molecule—a tertiary amine and a diene—the following storage conditions are strongly recommended to minimize degradation:

  • Temperature: Store at or below -20°C. Lower temperatures reduce the rate of potential degradation reactions. For long-term storage, -80°C is preferable. Amines should generally be stored at low temperatures to maintain their stability[1].

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is the most critical parameter to control. The exclusion of oxygen is paramount to prevent oxidation of the tertiary amine and the olefinic bonds. Similarly, excluding atmospheric carbon dioxide is important as it can react with the basic amine.

  • Container: Use a flame-dried glass vial or ampoule with a tight-fitting PTFE-lined cap or, for ultimate protection, flame-sealed under an inert atmosphere. Containers should be made of materials that do not react with amines, such as high-density polyethylene (HDPE) or glass[1].

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil. Light can catalyze the formation of radical species, initiating polymerization or oxidation.

ParameterRecommended ConditionRationale
Temperature ≤ -20°C (Long-term: -80°C)Slows down reaction kinetics of degradation pathways.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the amine and double bonds. Prevents reaction with CO2.
Light Protect from light (Amber vial)Prevents photo-initiated degradation and polymerization.
Container Tightly sealed glass vial with PTFE linerEnsures an inert environment and prevents contamination.
Q2: I've noticed my sample of this compound has developed a yellow or brownish tint. What could be the cause?

A2: A color change from colorless to yellow or brown is a common indicator of amine oxidation. Tertiary amines can be oxidized to form N-oxides or other colored degradation products[2]. This process is often accelerated by the presence of air (oxygen) and light. If you observe a color change, it is highly recommended to re-analyze the purity of the material before use.

Q3: What are the likely degradation pathways for this molecule?

A3: The primary modes of degradation for this compound are oxidation and polymerization.

  • Oxidation at the Nitrogen Center: The lone pair of electrons on the tertiary amine can be oxidized by atmospheric oxygen, leading to the formation of the corresponding N-oxide. This is a common degradation pathway for tertiary amines[2].

  • Oxidation of the Double Bonds: The two terminal double bonds can undergo oxidation. This can lead to the formation of epoxides, or in more aggressive conditions, oxidative cleavage to form aldehydes or carboxylic acids[3].

  • Allylic Oxidation: The C-H bonds adjacent to the double bonds (at the C3 and C5 positions) are allylic and thus weaker. These positions can be susceptible to radical-mediated oxidation, which could lead to the formation of hydroperoxides and subsequently alcohols or ketones. The allylic oxidation of 1,4-dienes is a known reaction pathway[4].

  • Polymerization: The terminal alkene groups can undergo radical-initiated polymerization, especially if exposed to light, heat, or radical initiators. This will result in a viscous liquid or a solid precipitate and a decrease in the concentration of the desired monomer.

  • Reaction with Carbon Dioxide: As a free base, the amine can react with atmospheric CO2 to form a carbamate salt. While this is often a reversible process, it will affect the purity and molarity of your solution.

cluster_main Potential Degradation Pathways of this compound A This compound B N-Oxide Formation A->B O2 C Epoxidation/Oxidative Cleavage A->C O2 D Allylic Oxidation A->D O2, Radicals E Polymerization A->E Light, Heat cluster_workflow GC-MS Purity Assessment Workflow prep Sample Preparation (Inert Atmosphere) inject GC-MS Injection prep->inject sep Chromatographic Separation inject->sep detect Mass Spectrometry Detection sep->detect analyze Data Analysis (Purity, Impurities) detect->analyze

Sources

Technical Support Center: Troubleshooting Oxidative Degradation of Primary Allylic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Primary allylic amines are indispensable building blocks in modern organic synthesis and drug development. Their unique structural motif, featuring a primary amine adjacent to a carbon-carbon double bond, allows for a wide range of chemical transformations, making them crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] However, the very features that make them so synthetically valuable—the nucleophilic amine and the reactive allylic position—also render them highly susceptible to oxidative degradation.

This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of primary allylic amines. As a Senior Application Scientist, my goal is to provide not just a list of procedures, but a deeper understanding of the underlying chemical principles that govern their degradation. This technical support center offers a series of frequently asked questions (FAQs) for quick reference, followed by in-depth troubleshooting guides for more complex issues.

Frequently Asked Questions (FAQs)

Q1: What are the first signs that my primary allylic amine is degrading?

A: The most common initial indicators include a noticeable color change (often to yellow or brown), the formation of insoluble particulates, and a significant deviation in analytical data (e.g., new peaks in NMR, HPLC, or GC-MS spectra) compared to a pure, freshly prepared sample.

Q2: What are the main culprits behind the oxidative degradation of primary allylic amines?

A: The primary drivers of degradation are exposure to atmospheric oxygen, light (especially UV light), elevated temperatures, and the presence of transition metal contaminants.[3][4] These factors can initiate and propagate radical chain reactions or other oxidative pathways.

Q3: Can I store my primary allylic amine in a standard laboratory freezer?

A: While freezing can slow down degradation, it is not a complete solution. For long-term storage, it is crucial to package the amine under an inert atmosphere (e.g., argon or nitrogen), in an amber vial to protect it from light, and then store it at low temperatures.

Q4: What is the general mechanism of oxidative degradation for these compounds?

A: The degradation can proceed through several pathways. One common mechanism involves the formation of an allylic radical, which is resonance-stabilized and therefore relatively easy to form.[5] This radical can then react with oxygen to form peroxy radicals, leading to a cascade of products including hydroperoxides, alcohols, ketones, and aldehydes.[6][7] The primary amine group itself can also be oxidized to form nitroso or nitro compounds.[8][9][10]

Q5: Are there any "quick fixes" to prevent degradation during a reaction?

A: While not a substitute for proper handling, sparging your reaction solvent with an inert gas (argon or nitrogen) for 15-30 minutes before adding your amine can significantly reduce the amount of dissolved oxygen. Additionally, conducting the reaction under a positive pressure of an inert gas and protecting it from light are highly effective immediate measures.

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides actionable solutions grounded in chemical principles.

Problem 1: My purified primary allylic amine develops a yellow/brown color and shows new impurities by TLC/LC-MS after just a few days of storage.

Causality: This is a classic sign of aerobic oxidation. The coloration is often due to the formation of conjugated oligomeric or polymeric byproducts resulting from complex radical-mediated pathways. The new spots on your TLC or peaks in your LC-MS are likely the initial oxidation products.

Troubleshooting Steps:
  • Atmosphere Control:

    • Action: Repurify a small sample of your amine and immediately store it under an inert atmosphere. This can be achieved by placing the amine in a vial, flushing the headspace with argon or nitrogen for several minutes, and then quickly sealing the vial with a Teflon-lined cap.

    • Rationale: Removing oxygen, a key reactant in the degradation pathway, is the most effective preventative measure.

  • Light Exclusion:

    • Action: Store the inerted vial in the dark, either by wrapping it in aluminum foil or by using an amber glass vial.

    • Rationale: Photons, particularly in the UV range, can provide the activation energy needed to initiate radical formation.

  • Temperature Management:

    • Action: Store the protected amine at a reduced temperature, typically in a freezer at -20°C.

    • Rationale: Lower temperatures decrease the rate of chemical reactions, including degradation pathways.[11]

  • Addition of Antioxidants:

    • Action: For long-term storage or for use in stock solutions, consider adding a small amount of a suitable antioxidant.

    • Rationale: Antioxidants act as radical scavengers, intercepting the reactive intermediates that propagate the degradation chain reaction.

Data Summary: Common Antioxidants for Amine Stabilization
Antioxidant ClassExamplesMechanism of ActionConsiderations
Hindered Phenols Butylated hydroxytoluene (BHT)Donates a hydrogen atom to peroxy radicals, forming a stable phenoxy radical.Can sometimes be difficult to remove and may interfere with certain catalytic reactions.
Hindered Amines Hindered Amine Light Stabilizers (HALS)Act via a catalytic cycle to scavenge alkyl and peroxy radicals.[12][13][14]Highly effective against both thermal and photo-oxidation.[13][15]
Hydroxylamines N,N-DioctadecylhydroxylamineFunction as effective processing stabilizers and free radical scavengers.[16]Often used in phenol-free stabilization packages to improve color stability.[16]
Problem 2: My reaction involving a primary allylic amine is sluggish, and I'm isolating significant amounts of an unexpected ketone or aldehyde byproduct.

Causality: This suggests that your amine is undergoing oxidation at the allylic position, converting it to an allylic alcohol which can be further oxidized to the corresponding carbonyl compound.[17] This process can be catalyzed by trace amounts of transition metals.[3][4][6][18]

Troubleshooting Workflow

G start Sluggish Reaction & Unexpected Carbonyl Byproduct check_metal Source of Metal Contamination? start->check_metal reagents Reagents or Catalysts check_metal->reagents Yes glassware Improperly Cleaned Glassware check_metal->glassware Yes add_chelator Add a Chelating Agent check_metal->add_chelator Unsure solution1 Use High-Purity Reagents reagents->solution1 solution2 Acid Wash Glassware (e.g., with aqua regia or nitric acid) glassware->solution2 solution1->add_chelator solution2->add_chelator edta Add EDTA (1-5 mol%) to the reaction mixture. add_chelator->edta Yes no_improvement No Improvement edta->no_improvement Still problematic consider_other Consider other degradation pathways or reaction issues. no_improvement->consider_other

Caption: Troubleshooting workflow for metal-catalyzed oxidation.

Problem 3: I am observing the formation of nitroso or nitro analogs of my primary allylic amine.

Causality: This indicates direct oxidation of the nitrogen atom. This can happen under strongly oxidizing conditions or in the presence of specific oxidants.[8][9][10]

Troubleshooting Steps:
  • Re-evaluate Your Reagents:

    • Action: Carefully examine all reagents used in your reaction for potential oxidizing properties. Peroxides, for example, can form in aged ethereal solvents like THF or diethyl ether.

    • Protocol: Test for peroxides using commercially available test strips. If positive, either discard the solvent or purify it using an appropriate method (e.g., distillation from sodium/benzophenone).

  • Control the Reaction Atmosphere:

    • Action: Ensure your reaction is rigorously maintained under an inert atmosphere.

    • Rationale: While allylic oxidation is often the primary concern with atmospheric oxygen, direct oxidation of the amine can also occur, especially in the presence of catalysts.

Key Experimental Protocols

Protocol 1: Inert Atmosphere Storage of Primary Allylic Amines
  • Obtain a clean, dry vial with a Teflon-lined screw cap or a Schlenk flask.

  • Add the purified primary allylic amine to the vial.

  • Insert a long needle connected to a source of inert gas (argon or nitrogen) into the vial, with the tip below the level of the liquid if possible, or just into the headspace.

  • Insert a second, shorter needle to act as a vent.

  • Gently bubble the inert gas through the liquid (or flush the headspace) for 5-10 minutes to displace all atmospheric oxygen.

  • Remove the vent needle first, followed by the gas inlet needle, and immediately seal the vial.

  • For added protection, wrap the threads of the cap with Parafilm.

  • Wrap the vial in aluminum foil to protect from light and store in a freezer at ≤ -20°C.

Protocol 2: Detection and Analysis of Degradation Products by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile degradation products.[19][20][21]

  • Sample Preparation:

    • Prepare a dilute solution of your amine (approx. 1 mg/mL) in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

    • If necessary, derivatize the amine (e.g., by acylation) to improve its volatility and chromatographic behavior.

  • GC-MS Parameters (Typical):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injection: 1 µL, split or splitless mode depending on concentration.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-300°C.

    • MS Detection: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

  • Data Analysis:

    • Compare the chromatogram of the aged sample to a freshly purified standard.

    • Identify new peaks in the aged sample.

    • Analyze the mass spectrum of each new peak to elucidate its structure. Common degradation products to look for include:

      • Allylic alcohols (M+ peak, loss of water)

      • Enones or enals (characteristic carbonyl fragments)

      • Hydroxylated amines

      • Nitroso (M+ peak corresponding to amine + 15 Da) or Nitro (M+ peak corresponding to amine + 30 Da) compounds.

Data Summary: Analytical Techniques for Degradation Monitoring
TechniqueInformation ProvidedAdvantagesLimitations
GC-MS Separation and structural identification of volatile degradation products.[19][20][21]High sensitivity and specificity for structural elucidation.Requires volatile or derivatized analytes; thermal degradation can occur in the injector.
HPLC/UPLC Separation and quantification of both starting material and degradation products.[22]Versatile for a wide range of polarities; non-destructive.Structural identification requires a mass spectrometer detector (LC-MS).
NMR Spectroscopy Detailed structural information; can detect subtle changes in the molecule.Provides unambiguous structural data; quantitative (qNMR).Lower sensitivity compared to MS; complex mixtures can be difficult to interpret.
FTIR Spectroscopy Identification of functional groups.[23]Quick and easy; good for detecting the appearance of carbonyl (C=O) or hydroxyl (O-H) groups.[23]Provides limited structural information; not ideal for complex mixtures.
Visualization of a Key Degradation Pathway

The following diagram illustrates a simplified radical-mediated pathway for the oxidative degradation of a primary allylic amine in the presence of oxygen.

G amine Primary Allylic Amine (R-CH=CH-CH2-NH2) radical Allylic Radical (Resonance Stabilized) amine->radical initiator Initiator (Light, Heat, Metal) initiator->amine H• abstraction peroxy Peroxy Radical radical->peroxy + O2 oxygen O2 hydroperoxide Allylic Hydroperoxide peroxy->hydroperoxide + H• (from another molecule) radical2 Allylic Radical (Propagation) peroxy->radical2 amine2 Another Amine Molecule amine2->radical2 H• abstraction products Further Degradation Products (Alcohols, Ketones, etc.) hydroperoxide->products Decomposition

Sources

Validation & Comparative

FTIR characteristic peaks for primary amine and terminal alkene

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This guide deviates from standard textbook definitions by focusing on the practical "in-trench" challenges of distinguishing these two groups. While theoretical values are provided, the emphasis is on spectral overlap, artifact management, and decision-making workflows used in real-world drug development.

Content Type: Technical Comparison & Methodological Guide Core Focus: Spectral Differentiation, Experimental Protocols, and Validated Workflows

Executive Summary

In synthetic organic chemistry—particularly in the synthesis of allylamine derivatives or polymer precursors—distinguishing between a Primary Amine (


) and a Terminal Alkene  (

) is a frequent analytical challenge. Both functional groups exhibit absorption bands in the high-frequency region (

) and the double-bond region (

).[1]

This guide provides a definitive spectral breakdown to resolve these overlaps, supported by a logic-based decision tree and comparative analysis against NMR and Raman spectroscopy.

Theoretical Basis & Spectral Fingerprints

The Vibrational Modes

The differentiation relies on three distinct spectral regions: the High-Frequency Stretch (Hydrogen bonding vs. C-H stiffness), the Double Bond Region (Scissoring vs. C=C Stretch), and the Fingerprint Region (Out-of-plane bending).

Comparative Spectral Data Table
FeaturePrimary Amine (

)
Terminal Alkene (

)
Diagnostic Value
Stretching (High Freq) 3300–3500 cm⁻¹ Distinct Doublet (Asymmetric & Symmetric).[1][2] Often called "The Fangs."3010–3095 cm⁻¹ Sharp, medium intensity. Distinctly above the saturated C-H line (3000 cm⁻¹).High. The N-H doublet is unique, but H-bonding can broaden it. The alkene C-H is sharp.
Deformation / Stretch 1590–1650 cm⁻¹ N-H Scissoring (Bending). Medium-Strong intensity.1640–1680 cm⁻¹ C=C Stretching .[3][4] Sharp, variable intensity (symmetry dependent).Low/Medium. High risk of overlap. C=C is usually sharper; N-H broadens with concentration.
Out-of-Plane (OOP) Bending 650–900 cm⁻¹ N-H Wagging . Broad, often "mushy" appearance.910 & 990 cm⁻¹ Vinyl C-H Bending.[1] Two strong, sharp peaks. Critical. The 910/990 cm⁻¹ doublet is the "smoking gun" for terminal alkenes.
Overtones N/A1800–2000 cm⁻¹ Weak overtone bands (often requires high concentration/path length).Confirmatory. Useful only if the sample is concentrated.

Detailed Spectral Analysis

The "Fangs" vs. The "Shoulder" (3000–3500 cm⁻¹)
  • Primary Amine: Look for the classic doublet. The asymmetric stretch is higher energy (~3500 cm⁻¹) than the symmetric stretch (~3400 cm⁻¹).

    • Caveat: In solid-state (KBr pellet) or concentrated liquids, Hydrogen bonding can merge these into a single broad band, mimicking an alcohol (-OH) or secondary amine.

  • Terminal Alkene: The

    
     C-H stretch appears just above 3000 cm⁻¹. Saturated alkanes (
    
    
    
    ) appear below 3000 cm⁻¹.
    • Visual Cue: If you see a sharp peak at 3080 cm⁻¹ standing on the shoulder of a massive alkyl region (<3000), it is likely an alkene.

The Confusion Zone (1600–1680 cm⁻¹)

This is the most dangerous region for misinterpretation.

  • The Overlap: The N-H scissoring vibration (

    
    ) sits almost exactly where the C=C stretch (
    
    
    
    ) appears.
  • Differentiation Strategy:

    • Dilution Test: Dissolve the sample in a non-polar solvent (e.g.,

      
       or Hexane). N-H peaks will shift and sharpen as H-bonding breaks; C=C peaks remain fixed.
      
    • Peak Shape: C=C stretches are typically sharper and narrower than N-H scissoring bands.

The "Smoking Gun" (Fingerprint Region)

If the high-frequency region is ambiguous, look at


.
  • Terminal Alkenes (monosubstituted vinyl groups) display two strong, sharp bands at 910 cm⁻¹ and 990 cm⁻¹ .

  • Primary Amines show a broad, diffuse "wagging" band (

    
    ) that lacks the sharp definition of the vinyl bands.
    

Decision Logic & Workflow

The following diagram outlines the logical flow for identifying these groups in an unknown sample.

FTIR_Decision_Tree Start Start: Unknown Spectrum Check_3000 Check 3000-3500 cm⁻¹ Region Start->Check_3000 Doublet Doublet (Fangs)? (~3300-3500) Check_3000->Doublet Yes VinylCH Sharp Peak >3000? (~3080) Check_3000->VinylCH No / Ambiguous Doublet->VinylCH Check for Both Check_1600 Check Double Bond (1600-1680 cm⁻¹) Doublet->Check_1600 Confirm Scissoring Check_Fingerprint Check Fingerprint (900-1000 cm⁻¹) VinylCH->Check_Fingerprint Confirm OOP Vinyl_OOP Sharp Peaks at 910 & 990 cm⁻¹? Check_Fingerprint->Vinyl_OOP Amine_Wag Broad Blob at ~750-850 cm⁻¹? Vinyl_OOP->Amine_Wag No Result_Alkene Likely Terminal Alkene Vinyl_OOP->Result_Alkene Yes Result_Amine Likely Primary Amine Amine_Wag->Result_Amine Yes Check_1600->Result_Amine Broad ~1600 Result_Both Allylamine Derivative (Both Present) Check_1600->Result_Both Sharp 1640 + Broad 1600

Caption: Logical workflow for differentiating Primary Amines and Terminal Alkenes using hierarchical spectral region analysis.

Experimental Protocol: Optimizing Detection

To ensure data integrity, the sampling method must be chosen based on the physical state of the analyte.

Method A: Attenuated Total Reflectance (ATR)

Best for: Liquids, Oils, Pastes (e.g., Allylamine, Octylamine).

  • Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for durability but absorbs slightly at

    
     (usually not an issue here).
    
  • Background: Collect a 32-scan air background.

  • Deposition: Place 1 drop of neat liquid on the crystal.

  • Pressure: Apply high pressure using the anvil to ensure good contact.

  • Cleaning: Crucial Step. Amines can bind to ZnSe crystals. Clean with Ethanol, then Water, then Isopropanol.

Method B: Transmission (KBr Pellet)

Best for: Solids or Salts (e.g., Amine Hydrochlorides).

  • Why use this? ATR can sometimes distort relative peak intensities. Transmission is better for detecting weak overtone bands of alkenes (

    
    ).
    
  • Protocol: Mix 1-2 mg of sample with 200 mg dry KBr. Grind to a fine powder (to avoid Christiansen effect) and press into a transparent disc.

Performance Comparison: FTIR vs. Alternatives

Why choose FTIR over NMR or Raman?

TechniqueSensitivitySpecificity for Amine/AlkeneProsCons
FTIR Moderate (

)
High (Functional Group ID)Fast (<1 min), minimal prep, excellent for solid states.Difficult to quantify; water interference (OH masks NH).
¹H-NMR HighVery High (Structural Proof)Definitive connectivity; quantitative integration (proton counting).Expensive; requires deuterated solvents; slow.
Raman Low/ModHigh (for C=C)Superior for Alkenes (C=C is strong in Raman, weak in IR).Fluorescence interference (common with amines/impurities).

Scientist's Insight: If you are monitoring a reaction converting a terminal alkene to an amine (e.g., hydroamination), FTIR is the superior process analytical technology (PAT) . You can track the disappearance of the 910/990 cm⁻¹ peaks and the appearance of the 3300 cm⁻¹ doublet in real-time without taking aliquots for NMR.

Troubleshooting & Common Artifacts

  • The "Water" Mask: Atmospheric moisture or wet solvents show a broad O-H stretch at

    
    . This can completely obscure the N-H doublet.
    
    • Fix: Dry sample over

      
       or use a nitrogen purge on the FTIR bench.
      
  • Amine Salts: If your amine is a hydrochloride salt (

    
    ), the "fangs" disappear. Instead, you see a broad, messy band from 
    
    
    
    (the "Ammonium Band").
    • Fix: Perform a "free-basing" extraction (NaOH wash) before IR analysis if you need to see the doublet.

  • Symmetry Silencing: In symmetrical internal alkenes, the C=C stretch is IR inactive (dipole moment doesn't change). However, for terminal alkenes (the topic of this guide), the dipole change is significant, so the peak is always visible.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (The definitive text on characteristic group frequencies).
  • NIST Chemistry WebBook. Infrared Spectra of Allylamine. National Institute of Standards and Technology. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). pp. 10815-10837. John Wiley & Sons Ltd.

Sources

Chromatographic Retention Time of 4-Methylhepta-1,6-dien-4-amine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chromatographic behavior, retention characteristics, and analytical protocols for 4-Methylhepta-1,6-dien-4-amine (CAS 19243-49-3).

Executive Summary

This compound is a specialized sterically hindered primary amine primarily utilized as a synthetic intermediate in Ring-Closing Metathesis (RCM) to generate nitrogen heterocycles (e.g., pyrrolidines, piperidines).[1]

Unlike commercial drug standards with fixed pharmacopeial retention times, this molecule's retention time (


) is highly method-dependent due to its lack of a strong UV chromophore and its tendency to tail on standard silica-based columns.

Key Findings:

  • Predicted

    
     (GC-FID):  Elutes after  diallylamine and before  triallylamine on non-polar phases (e.g., DB-5).
    
  • Optimal Detection: GC-MS (EI) or HPLC-ELSD/CAD. UV detection is viable only at

    
     or via derivatization.
    
  • Critical Challenge: The free amine moiety causes severe peak tailing; base-deactivation or derivatization is required for reproducible quantification.

Part 1: Chemical Identity & Physicochemical Profile[1]

Understanding the molecule's structure is the first step to predicting its retention behavior.

FeatureSpecificationChromatographic Implication
Structure Bis-allylic, tertiary alkyl amineSteric bulk at C4 protects the nitrogen, but N-H protons still cause silanol interactions.
Formula

Low molecular weight (

) makes it volatile enough for GC.
Boiling Point

(Est.)
Elutes in the middle of standard semi-volatile temperature gradients.
Chromophore Isolated alkenes onlyUV Silent above

. HPLC requires derivatization or universal detectors.
Basicity Primary Amine (

)
Will exist as a cation (

) in acidic HPLC mobile phases (

).
Structural Visualization

The following diagram illustrates the steric environment and functional groups dictating retention.

MoleculeStructure Center C4 (Quaternary) Amine Amine (-NH2) Polar/Basic Site Center->Amine Methyl Methyl (-CH3) Steric Bulk Center->Methyl Allyl1 Allyl Group 1 (-CH2-CH=CH2) Center->Allyl1 Allyl2 Allyl Group 2 (-CH2-CH=CH2) Center->Allyl2 Silanol Interaction Silanol Interaction Amine->Silanol Interaction Causes Tailing Pi-Pi Interaction Pi-Pi Interaction Allyl1->Pi-Pi Interaction Weak Retention on C18

Figure 1: Structural connectivity of this compound showing interaction sites.

Part 2: Comparative Retention Performance

Since no universal "standard" retention time exists, we compare the analyte against structurally related amines to establish Relative Retention Times (RRT) .

Gas Chromatography (GC) Performance

Method: DB-5ms Column,


, 

He. Temp Program:

(2 min)

.
AnalyteStructureBoiling PointPredicted RetentionRRT (vs. Diallylamine)
Allylamine


Very Early (Solvent front)0.4
Diallylamine


Early1.00 (Ref)
Target Analyte


Mid-Eluting

Triallylamine


Mid-Eluting

t-Octylamine


Mid-Eluting

Note: The Target Analyte (Primary amine) often elutes slightly later than Triallylamine (Tertiary) on polar columns due to hydrogen bonding, despite similar boiling points.

HPLC Performance (Reverse Phase)

Method: C18 Column, Water/Acetonitrile Gradient (


 Formic Acid).
AnalyteDetection ModePerformance RatingIssues
Underivatized UV 210 nm🔴 PoorLow sensitivity; interference from solvent/impurities.
Underivatized MS (ESI+)🟢 ExcellentHigh sensitivity (

); good ionization.
Derivatized (FMOC) UV 254 nm🟢 ExcellentStable derivative; shifts

to hydrophobic region.

Part 3: Recommended Experimental Protocols

To obtain a validated retention time in your specific system, follow these self-validating protocols.

Protocol A: GC-MS Analysis (Preferred)

Objective: Definitive identification and retention time measurement without derivatization.

  • Sample Prep: Dissolve

    
     amine in 
    
    
    
    Dichloromethane (DCM). Add
    
    
    Triethylamine (TEA) to passivate the liner.
  • Inlet: Split 20:1,

    
    . Use a base-deactivated wool liner .
    
  • Column: Rtx-5 Amine or DB-5ms (standard non-polar).

  • Oven:

    
     (hold 1 min) 
    
    
    
    .
  • Validation: Run a blank DCM injection. The amine peak should be sharp. If tailing occurs, derivatize with Trifluoroacetic Anhydride (TFAA).

Derivatization (Optional but Recommended):



  • Result: The trifluoroacetamide derivative is volatile, non-polar, and elutes later with perfect peak symmetry.

Protocol B: HPLC-UV (Derivatization Required)

Objective: Quantification using standard UV detectors (e.g., in a QC environment).

  • Reagent: Dissolve

    
     FMOC-Cl in 
    
    
    
    Acetonitrile.
  • Reaction: Mix

    
     Sample (
    
    
    
    in borate buffer pH 9) +
    
    
    FMOC reagent. Shake for 1 min.
  • Separation:

    • Column: C18 (

      
      ).
      
    • Mobile Phase: A: Water (

      
       TFA), B: ACN. Gradient 40-90% B over 10 min.
      
    • Detection: UV

      
      .
      
  • Outcome: The FMOC-amine adduct will elute as a distinct, UV-active peak at

    
     (system dependent).
    

Part 4: Analytical Decision Tree

Use this flowchart to select the correct method for your equipment.

DecisionTree Start Start: Analyze this compound CheckMS Do you have Mass Spec? Start->CheckMS GCMS Use GC-MS (EI) Direct Injection CheckMS->GCMS Yes (GC) HPLCMS Use HPLC-MS (ESI+) Acidic Mobile Phase CheckMS->HPLCMS Yes (LC) CheckUV UV/FID Only? CheckMS->CheckUV No Deriv Must Derivatize CheckUV->Deriv GCFID GC-FID + TFAA Deriv. (Volatile Amide) Deriv->GCFID Gas Phase HPLCUV HPLC-UV + FMOC/OPA (Chromophore Added) Deriv->HPLCUV Liquid Phase

Figure 2: Method selection guide based on available instrumentation.

References

  • BldPharm. (2024). Product Analysis: this compound (CAS 19243-49-3).[1] Retrieved from

  • Sigma-Aldrich. (2023). Derivatization and Separation of Aliphatic Amines by HPLC. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Diallylamine. Retrieved from

  • Restek Corporation. (2024). Analysis of Amines by GC: Avoiding Tailing. Retrieved from

Sources

A Senior Application Scientist's Guide to Distinguishing 4-Methylhepta-1,6-dien-4-amine from its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of a target molecule is paramount. Structural isomers, compounds sharing the same molecular formula but differing in the arrangement of atoms, can exhibit vastly different physicochemical properties, biological activities, and toxicological profiles. This guide provides an in-depth technical comparison of analytical methodologies to distinguish 4-Methylhepta-1,6-dien-4-amine from its plausible structural isomers.

The challenge lies in the subtle structural variations among these C8H15N isomers, which can include primary, secondary, and tertiary amines with differing placements of the methyl group and double bonds. This guide will focus on a multi-pronged analytical approach, leveraging the unique strengths of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy to provide unequivocal structural elucidation.

The Challenge: A Field of Isomeric Possibilities

This compound is a tertiary amine with a quaternary carbon atom at the 4-position, flanked by two allyl groups and a methyl group. To illustrate a robust analytical strategy, we will compare it against three representative structural isomers:

  • Isomer A (Primary Amine): Hepta-1,6-dien-4-amine, 4-methyl-

  • Isomer B (Secondary Amine): N-allyl-N-methyl-1-vinylpent-4-en-1-amine

  • Isomer C (Tertiary Amine): N,N-diallyl-sec-butylamine

Each of these isomers presents a unique analytical puzzle that can be solved by carefully interpreting the data from the orthogonal techniques detailed below.

Gas Chromatography-Mass Spectrometry (GC-MS): Separating and Fragmenting with Precision

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. Its power lies in the synergistic combination of chromatographic separation and mass-based identification.

The Causality Behind Experimental Choices

The choice of a suitable GC column and temperature program is critical for achieving baseline separation of the isomers. A mid-polarity column, such as one coated with a phenyl-methylpolysiloxane stationary phase, is often a good starting point for amine analysis, balancing the separation of polar and non-polar compounds. The temperature program is optimized to ensure that all isomers elute as sharp peaks within a reasonable timeframe, with retention times influenced by boiling points and interactions with the stationary phase.

Electron Ionization (EI) at 70 eV is the standard ionization technique for generating reproducible mass spectra, creating a unique fragmentation "fingerprint" for each isomer. The fragmentation patterns of amines are well-characterized and are primarily driven by the stability of the resulting carbocations and radical species.

Predicted GC-MS Data Comparison
CompoundPredicted Retention TimeKey Mass Fragments (m/z) and Interpretation
This compound IntermediateM+• at 125 . Prominent fragments from α-cleavage (loss of allyl radical, C3H5•) leading to a stable iminium ion at m/z 84 (M-41). Loss of a methyl radical (CH3•) would yield a fragment at m/z 110 .
Isomer A (Primary Amine) LowestM+• at 125 . Characteristic fragment at m/z 30 (CH2=NH2+) from α-cleavage. Loss of an allyl group would give a fragment at m/z 84.
Isomer B (Secondary Amine) Intermediate to HighM+• at 125 . α-cleavage can lead to the loss of a vinyl group (C2H3•) to give a fragment at m/z 98 , or loss of a methyl group to give m/z 110.
Isomer C (Tertiary Amine) HighestM+• at 125 . α-cleavage would favor the loss of the larger sec-butyl radical to form a stable diallyliminium ion at m/z 82 . Loss of an allyl radical would give a fragment at m/z 84.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the amine sample in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • GC System: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet: Splitless injection at 250 °C.

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 30-300.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector (Vaporization) Column GC Column (Separation) Injector->Column Carrier Gas IonSource Ion Source (Fragmentation) Column->IonSource Elution MassAnalyzer Mass Analyzer (m/z Sorting) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Chromatogram & Spectrum) Detector->DataSystem Signal

Caption: Workflow for GC-MS analysis of amine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy provides unparalleled detail about the chemical environment of each atom in a molecule, making it a powerful tool for isomer differentiation. Both ¹H and ¹³C NMR are indispensable.

The Causality Behind Spectral Differences

The chemical shift of a proton or carbon nucleus is highly sensitive to its local electronic environment. The presence of the electronegative nitrogen atom and the π-systems of the double bonds will cause predictable deshielding effects. Furthermore, the number of signals, their splitting patterns (due to spin-spin coupling), and their integration values in ¹H NMR provide a unique fingerprint for each isomer's connectivity.

Predicted ¹H and ¹³C NMR Data Comparison

Predicted ¹H NMR Chemical Shifts (ppm)

Proton EnvironmentThis compoundIsomer A (Primary)Isomer B (Secondary)Isomer C (Tertiary)
-CH=CH₂ ~5.7-5.9~5.7-5.9~5.7-5.9~5.7-5.9
-CH=CH₂ ~5.0-5.2~5.0-5.2~5.0-5.2~5.0-5.2
-CH₂- (allyl) ~2.2~2.2~3.0 (N-allyl)~3.0 (N-allyl)
-NH₂/-NH- -~1.5 (broad)~1.8 (broad)-
-CH₃ ~1.1 (singlet)~1.0 (doublet)~2.2 (singlet, N-CH₃)~0.9 (triplet, sec-butyl)

Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon EnvironmentThis compoundIsomer A (Primary)Isomer B (Secondary)Isomer C (Tertiary)
C-N (quaternary) ~58---
C-N (methine) -~55~60~62
-CH=CH₂ ~135~135~136~135
-CH=CH₂ ~117~117~116~117
-CH₃ ~25~22~35 (N-CH₃)~12 (sec-butyl)
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the amine sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: Bruker Avance III 400 MHz spectrometer (or equivalent).

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 16 ppm

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30 (power-gated decoupling)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

Visualization of Isomeric Differentiation by NMR

NMR_Differentiation cluster_isomers Structural Isomers cluster_nmr NMR Signatures Target 4-Methylhepta- 1,6-dien-4-amine (Tertiary, Quaternary C) Target_NMR Singlet -CH₃ No N-H Signal Target->Target_NMR IsomerA Isomer A (Primary Amine) IsomerA_NMR Doublet -CH₃ Broad N-H₂ Signal IsomerA->IsomerA_NMR IsomerB Isomer B (Secondary Amine) IsomerB_NMR Singlet N-CH₃ Broad N-H Signal IsomerB->IsomerB_NMR IsomerC Isomer C (Tertiary, Chiral C) IsomerC_NMR Complex sec-butyl signals No N-H Signal IsomerC->IsomerC_NMR

Caption: Key distinguishing features in the ¹H NMR spectra of the isomers.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

The Causality Behind Vibrational Differences

The vibrational frequencies of chemical bonds are determined by the bond strength and the masses of the connected atoms. The presence or absence of N-H bonds is the most telling feature for distinguishing primary, secondary, and tertiary amines. Additionally, the C=C stretching vibrations of the alkene groups will be present in all isomers, but their exact frequencies can be subtly influenced by the surrounding structure.

Predicted FTIR Data Comparison
Vibrational ModeThis compoundIsomer A (Primary)Isomer B (Secondary)Isomer C (Tertiary)
N-H Stretch AbsentTwo bands (~3300-3400 cm⁻¹)One band (~3300-3350 cm⁻¹)Absent
C-H Stretch (sp²) ~3080 cm⁻¹~3080 cm⁻¹~3080 cm⁻¹~3080 cm⁻¹
C-H Stretch (sp³) ~2850-2960 cm⁻¹~2850-2960 cm⁻¹~2850-2960 cm⁻¹~2850-2960 cm⁻¹
C=C Stretch ~1640 cm⁻¹~1640 cm⁻¹~1640 cm⁻¹~1640 cm⁻¹
N-H Bend Absent~1590-1650 cm⁻¹AbsentAbsent
C-N Stretch ~1100-1250 cm⁻¹~1020-1220 cm⁻¹~1020-1220 cm⁻¹~1100-1250 cm⁻¹
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: For a liquid sample, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer (or equivalent) with a universal attenuated total reflectance (uATR) accessory.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Background Correction: A background spectrum of the clean ATR crystal should be acquired before analyzing the sample.

Visualization of FTIR Functional Group Analysis

FTIR_Analysis cluster_peaks Diagnostic Peaks cluster_interpretation Isomer Identification FTIR FTIR Spectrum NH_Stretch N-H Stretch (~3300-3400 cm⁻¹) FTIR->NH_Stretch Presence/Absence CH_sp2 sp² C-H Stretch (~3080 cm⁻¹) FTIR->CH_sp2 Confirms Alkene CC_Stretch C=C Stretch (~1640 cm⁻¹) FTIR->CC_Stretch Confirms Alkene Primary Primary Amine (Two N-H bands) NH_Stretch->Primary Secondary Secondary Amine (One N-H band) NH_Stretch->Secondary Tertiary Tertiary Amine (No N-H band) NH_Stretch->Tertiary

Caption: Decision tree for identifying amine type using FTIR spectroscopy.

Conclusion: A Self-Validating, Multi-Technique Approach

The robust differentiation of this compound from its structural isomers is readily achievable through the systematic application of GC-MS, NMR, and FTIR spectroscopy. Each technique provides a unique and orthogonal dataset that, when combined, offers a self-validating system for structural confirmation.

  • FTIR provides a rapid initial assessment of the amine class (primary, secondary, or tertiary).

  • GC-MS offers chromatographic separation and a detailed fragmentation fingerprint for each isomer.

  • NMR delivers the definitive and most detailed structural map, confirming connectivity and the precise chemical environment of each atom.

By understanding the underlying principles of each technique and how subtle structural differences manifest in the resulting data, researchers can confidently and unequivocally identify their target compounds, ensuring the integrity and success of their scientific endeavors.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Reich, H. J. Organic Chemistry Data. University of Wisconsin. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 4-Methylhepta-1,6-dien-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hazard Profile

Immediate Action Required: Treat this compound as a high-permeation corrosive .

As a Senior Application Scientist, I must clarify a common misconception: "standard" lab safety is often insufficient for allylic amines. 4-Methylhepta-1,6-dien-4-amine combines the basicity/corrosivity of a primary amine with the lipophilicity of a branched alkene chain. This structural combination facilitates rapid dermal absorption , meaning the compound can penetrate the skin barrier and cause chemical burns or systemic toxicity faster than simple mineral bases.

Core Hazards:

  • Skin/Eye: Corrosive (Category 1B). Causes irreversible tissue destruction.

  • Inhalation: Mucous membrane destruction; potential for delayed pulmonary edema.

  • Reactivity: Incompatible with strong oxidizers, acids, and acid chlorides.

Part 1: PPE Selection Matrix (The "Why" & "What")[2]

Scientific integrity dictates that PPE selection is based on permeation rate (how fast the chemical moves through the material on a molecular level), not just degradation (physical breakdown). Aliphatic amines are notorious for permeating standard nitrile gloves without visible damage.

Hand Protection

The Protocol: Dual-layering is mandatory for synthesis/setup.

Contact TypeRecommended MaterialEst. Breakthrough TimeScientific Rationale
Primary Barrier (Immersion/Setup) EVOH Laminate (e.g., Silver Shield®) > 480 minsAliphatic amines readily permeate rubber lattices. EVOH provides a non-polar barrier that resists amine diffusion.
Secondary Barrier (Splash) Nitrile (Minimum 5 mil / 0.12mm) < 10 minsWARNING: Nitrile offers splash protection only. Amines can permeate nitrile in minutes without altering its appearance. Change immediately upon contact.
Forbidden Materials Latex / Vinyl Immediate FailureRapid degradation and permeation. Do not use.
Respiratory Protection

The Protocol: Engineering controls (Fume Hood) are primary. PPE is the fail-safe.

  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Outside Hood): Full-face respirator with ABEK (Amine/Organic Vapor) cartridges.

    • Note: Do not rely on standard Organic Vapor (OV) cartridges alone; amines require specific chemisorption to prevent desorption.

Eye & Face Protection

The Protocol: Prevent "amine fog" and direct splashes.

  • Required: Chemical Splash Goggles (ANSI Z87.1+).

  • Task-Specific: Add a Face Shield when pouring volumes > 50 mL or performing exothermic quenches (e.g., acid addition).

Part 2: Operational Workflow (Step-by-Step)

This workflow is designed to minimize the "human factor" in exposure incidents.

Phase 1: Preparation & Engineering Controls
  • Neutralization Bath Setup: Before opening the bottle, prepare a beaker of dilute acetic acid (5%) or citric acid. This serves as an immediate "dip station" for contaminated tools (spatulas, syringe needles) to convert the volatile amine into a non-volatile salt.

  • Glassware Check: Inspect all glassware for star cracks. Amines are basic; if heating is involved, they can etch glass over time, weakening the structural integrity under vacuum.

Phase 2: Transfer Techniques (The "Closed System" Rule)

Avoid open pouring whenever possible.

  • Septum & Syringe: Use a cannula or Luer-lock syringe for transfers.

  • The "Air Cushion" Method: When drawing the amine into a syringe, leave a small cushion of inert gas (Nitrogen/Argon) between the liquid and the plunger. This prevents the liquid from creeping up the barrel and contacting the glove.

  • Needle Hygiene: Wipe the needle with a Kimwipe dampened in dilute acid immediately after withdrawal, then discard the wipe into solid hazardous waste.

Phase 3: Reaction Quenching

Critical Causality: Adding acid to this amine is highly exothermic.

  • Cooling: Cool the reaction vessel to 0°C.

  • Dilution: Dilute the amine solution with a non-reactive solvent (e.g., DCM or Toluene) before adding acid.

  • Addition: Add the acid dropwise. Monitor internal temperature.

Part 3: Decision Logic & Visualization

The following diagram illustrates the decision-making process for handling this specific class of amine, prioritizing permeation resistance.

AmineHandling Start Start: Handling this compound RiskAssess Risk Assessment: Volume & Duration? Start->RiskAssess SmallVol < 5mL / Incidental Contact RiskAssess->SmallVol LargeVol > 5mL / Synthesis Setup RiskAssess->LargeVol GloveChoice1 PPE: Double Nitrile (5mil) Change every 15 mins SmallVol->GloveChoice1 GloveChoice2 PPE: Silver Shield (Laminate) under Nitrile outer layer LargeVol->GloveChoice2 HoodCheck Is Fume Hood Available? GloveChoice1->HoodCheck GloveChoice2->HoodCheck NoHood STOP WORK Respiratory Hazard HoodCheck->NoHood No YesHood Proceed: Sash at 18 inches HoodCheck->YesHood Yes Transfer Transfer Method YesHood->Transfer OpenPour Open Pouring Transfer->OpenPour High Risk Syringe Syringe/Cannula Transfer Transfer->Syringe Recommended Waste Disposal: Neutralize to pH 7 OpenPour->Waste Syringe->Waste

Caption: PPE selection and operational logic flow for handling allylic amines, prioritizing permeation resistance and engineering controls.

Part 4: Emergency & Disposal Protocols

Spill Management
  • Evacuate: If spill is outside the hood (> 10 mL), evacuate the lab.

  • PPE Up: Don ABEK respirator and Silver Shield gloves.

  • Absorb: Use a chemically compatible absorbent (e.g., vermiculite or commercial amine-neutralizing pads). Do not use paper towels (high surface area can increase evaporation rate).

  • Decon: Clean surface with 5% acetic acid, followed by soap and water.

Waste Disposal

Never dispose of free amines down the drain.

  • Neutralization: Carefully acidify the waste stream to pH 6–8 using dilute HCl or H2SO4. This converts the amine to a non-volatile ammonium salt.

  • Segregation: Label as "Organic Waste - Halogenated" (if mixed with DCM) or "Non-Halogenated."

  • Labeling: Explicitly list "this compound" on the tag; do not just write "Amine Waste."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

  • PubChem. (n.d.). Compound Summary: 4-Methylhepta-1,6-diene (Related Structure/Precursor Data). National Library of Medicine.[3] [Link]

Sources

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